molecular formula C11H18FNO3 B1322782 Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate CAS No. 614731-09-8

Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate

Cat. No.: B1322782
CAS No.: 614731-09-8
M. Wt: 231.26 g/mol
InChI Key: GRSPYCFNEDACGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H18FNO3 and its molecular weight is 231.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO3/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSPYCFNEDACGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623834
Record name tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614731-09-8
Record name tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Solubility Profile of tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate

[1]

Executive Summary & Compound Identity

tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate (CAS: 614731-09-8) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, including peptidomimetics and enzyme inhibitors (e.g., CDK9 inhibitors).[1][2]

This guide provides a definitive technical analysis of its solubility behavior. The data presented here synthesizes direct structural analysis with empirical evidence from the processing of closely related N-Boc-4-substituted piperidines.

Core Identity Matrix
PropertyDetail
CAS Number 614731-09-8
Molecular Formula C₁₁H₁₈FNO₃
Molecular Weight 231.26 g/mol
Functional Groups N-Boc (Lipophilic), Fluorine (Polar/Inductive), Formyl (Reactive Electrophile)
Physical State Waxy solid or viscous oil (purity/temperature dependent)

Solubility Profile & Solvent Selection

The solubility of this compound is governed by the competition between the lipophilic tert-butyl carbamate (Boc) group and the polar, electron-withdrawing fluoro-formyl motif.[1]

Solubility Matrix

Qualitative assessment based on standard laboratory conditions (25°C).

Solvent ClassSpecific SolventSolubility RatingTechnical Context
Chlorinated Dichloromethane (DCM)Excellent Preferred solvent for solubilization and transfer.[1] The lipophilic Boc group drives high affinity.[1]
Chlorinated Chloroform (CHCl₃)Excellent Alternative to DCM; useful for NMR analysis.[1]
Esters Ethyl Acetate (EtOAc)Good Standard solvent for extraction and chromatography.[1] Soluble at moderate concentrations.[1]
Ethers Tetrahydrofuran (THF)Good Excellent for anhydrous reactions (e.g., Grignard additions, reductions).[1]
Polar Aprotic DMF / DMSOHigh Soluble, but difficult to remove.[1] Use only if reaction conditions mandate high boiling points.[1]
Alcohols Methanol / EthanolModerate/Reactive Soluble, but risk of hemiacetal formation due to the reactive aldehyde.[1] Avoid for long-term storage.[1]
Hydrocarbons Hexanes / PentaneLow/Partial Acts as an anti-solvent.[1] Used to precipitate the compound or as a non-polar eluent in chromatography.[1]
Aqueous WaterInsoluble The Boc group renders the molecule hydrophobic.[1] Forms a biphasic system (useful for washing).[1]
Mechanistic Analysis of Solvation
  • The Boc Dominance: The tert-butyl group provides significant steric bulk and lipophilicity, overriding the polarity of the piperidine ring.[1] This makes chlorinated solvents (DCM) the thermodynamic minimum for solvation.[1]

  • The Fluoro-Formyl Dipole: The C4-position features a geminal fluoro-formyl substitution.[1] The fluorine atom is highly electronegative, creating a local dipole.[1] While this increases polarity compared to a simple alkyl chain, it is insufficient to grant water solubility.[1] However, it does enhance interaction with polar organic solvents like EtOAc compared to purely alkylated piperidines.[1]

  • Aldehyde Reactivity: In protic solvents (MeOH, EtOH), the formyl group (

    
    ) is susceptible to nucleophilic attack by the solvent, forming hemiacetals.[1] This is a dynamic equilibrium that can complicate HPLC/NMR analysis.
    

Workflow Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting the appropriate solvent based on the experimental objective (Synthesis, Purification, or Analysis).

SolventLogicStartObjective: HandleThis compoundReactionSynthesis / ReactionStart->ReactionPurificationPurification / ExtractionStart->PurificationAnalysisAnalysis (NMR/LCMS)Start->AnalysisAnhydrousRequires Anhydrous Conditions?Reaction->AnhydrousExtractPhase Separation NeededPurification->ExtractColumnChromatographyPurification->ColumnProticAvoid Protic Solvents(Hemiacetal Risk)Analysis->ProticTHFSelect: THF or DCM(Inert, High Solubility)Anhydrous->THFYesDMFSelect: DMF(If high T needed)Anhydrous->DMFNo (Special Case)EtOAcSelect: Ethyl Acetate(Forms biphasic layer with water)Extract->EtOAcHexEtSelect: Hexanes : EtOAc(Gradient Elution)Column->HexEtCDCl3Select: CDCl3 or DMSO-d6(Inert to Aldehyde)Protic->CDCl3

Caption: Decision tree for solvent selection emphasizing the avoidance of protic solvents during analysis to prevent artifact formation.

Experimental Protocols

Standard Solubility Testing (Gravimetric)

If precise solubility data is required for process scale-up, use the following self-validating protocol.

Reagents:

  • Test Solvent (HPLC Grade)

  • Analyte: this compound[1][2]

Procedure:

  • Tare: Weigh a clean, dry 2 mL GC vial (

    
    ).
    
  • Saturate: Add 50 mg of analyte to the vial.

  • Titrate: Add solvent in 50

    
    L increments, vortexing for 30 seconds between additions.
    
  • Observation:

    • Instant Dissolution (<100

      
      L): Solubility > 500 mg/mL.[1]
      
    • Dissolution (100-500

      
      L): Solubility 100-500 mg/mL.[1]
      
    • Persisting Solid: If solid remains after 1 mL, centrifuge the supernatant, transfer to a pre-weighed dish, evaporate, and weigh the residue to calculate

      
      .[1]
      
Purification via Liquid-Liquid Extraction

Based on the lipophilicity provided by the Boc group [1, 2], the following extraction system is standard for this class of intermediates:

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate .

  • Wash: Wash the organic phase with:

    • 0.5 M HCl (removes unprotected amines, if any).

    • Saturated NaHCO₃ (neutralizes acids).[1]

    • Brine (removes residual water).[1]

  • Drying: Dry over anhydrous Na₂SO₄.

  • Concentration: Rotary evaporate at <40°C (aldehyde is heat sensitive).

Stability & Handling in Solution

  • Oxidation Risk: The formyl group is susceptible to air oxidation to the corresponding carboxylic acid (1-Boc-4-fluoro-piperidine-4-carboxylic acid).[1] Solutions in DCM or EtOAc should be stored under an inert atmosphere (Nitrogen/Argon) if kept for >24 hours.[1]

  • Temperature Sensitivity: Store neat material at -20°C. Solutions should be kept cold (4°C) and shielded from light to prevent degradation [3].[1]

References

  • BenchChem. Tert-butyl 4-formylpiperidine-1-carboxylate Properties and Applications. (General Boc-piperidine solubility behavior).[1][3] [1]

  • PubChem. this compound (CAS 614731-09-8).[1][2] National Library of Medicine.[1] [1]

  • IOP Publishing. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.[1][4] IOP Conf. Series: Earth and Environmental Science 252 (2019).[1][4] (Analogous synthesis and extraction protocols).

Conformational Analysis of N-Boc-4-fluoro-4-formylpiperidine: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational analysis of N-Boc-4-fluoro-4-formylpiperidine Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The structural integrity of N-Boc-4-fluoro-4-formylpiperidine is governed by a delicate interplay between steric bulk, stereoelectronic effects, and dipolar interactions. For medicinal chemists utilizing this scaffold—often as a precursor for gem-fluorinated bioisosteres—understanding its ground-state conformation is critical for predicting reactivity and binding affinity.

Core Conclusion: The molecule exists predominantly in a Chair conformation where the Formyl (-CHO) group occupies the Equatorial position and the Fluorine (-F) atom occupies the Axial position . This preference is driven by the significant A-value differential (


 kcal/mol) favoring the bulkier aldehyde in the equatorial slot, overriding weaker dipolar penalties.

Structural Architecture & Theoretical Framework

The Piperidine Scaffold

Unlike cyclohexane, the piperidine ring introduces a nitrogen heteroatom that alters the ring inversion barrier. The N-Boc (tert-butoxycarbonyl) protecting group imposes specific constraints:

  • Planarity: The carbamate nitrogen (

    
    ) adopts significant 
    
    
    
    character due to resonance delocalization into the carbonyl, flattening the N-terminus of the chair.
  • Rotamerism: The N-Boc group exhibits restricted rotation around the

    
     bond, leading to observable 
    
    
    
    rotamers in NMR timescales. While this does not invert the chair, it broadens spectral signals.
The Geminal C4 Substitution (The "Gem-Battle")

The conformational preference at C4 is determined by the competition between the Fluorine atom and the Formyl group. We analyze this using A-values (steric penalties for axial orientation) and Stereoelectronic effects .[1]

Steric Dominance (A-Values)

In a standard cyclohexane/piperidine model, the group with the larger A-value demands the equatorial position to minimize 1,3-diaxial interactions.

SubstituentApprox. A-Value (kcal/mol)Steric Implication
Fluorine (-F) 0.24 – 0.30Small steric footprint; tolerates axial positioning.
Formyl (-CHO) 0.70 – 0.80Moderate steric bulk; strongly prefers equatorial.
Net Preference

CHO-Equatorial / F-Axial is energetically favored.
Electronic Considerations
  • Dipole Minimization: The

    
     bond is highly polar. An axial fluorine vector is roughly parallel to the axial hydrogens, whereas an equatorial fluorine vector lies in the ring plane. While hyperconjugative "Gauche effects" (
    
    
    
    ) are prominent in vicinal systems (e.g., 1,2-difluoroethane), in this geminal system, the dipole-dipole interaction between the ring heteroatom and the C4 substituents is distal and less dominant.
  • Hyperconjugation: There is a minor stabilizing effect for F-axial due to

    
     overlap, but this is secondary to the steric requirement of the aldehyde.
    

Conformational Landscape Visualization

The following diagram illustrates the equilibrium between the two chair conformers and the energy penalty associated with the minor conformer.

Conformation cluster_factors Stabilizing Factors for Major Conformer ChairA Major Conformer (F-Axial / CHO-Equatorial) Lowest Energy State TS Ring Inversion Transition State (Twist-Boat) ChairA->TS Activation ChairB Minor Conformer (F-Equatorial / CHO-Axial) High Energy (+0.5 kcal/mol) ChairB->TS TS->ChairA TS->ChairB Relaxation Factor1 Minimization of 1,3-Diaxial Strain (CHO) Factor1->ChairA Factor2 F-Axial Tolerance (Low A-Value) Factor2->ChairA

Caption: Thermodynamic equilibrium favoring the F-Axial/CHO-Equatorial conformer due to the higher steric demand of the formyl group.

Experimental Diagnostics & Validation

To empirically validate the conformation of N-Boc-4-fluoro-4-formylpiperidine, researchers must rely on specific NMR signatures. The distinct coupling constants of the fluorine atom serve as a molecular ruler.

NMR Coupling Constants ( )

The coupling between the fluorine nucleus and the adjacent protons on C3/C5 is stereodependent (Karplus relationship).

  • Scenario A: Fluorine is Axial (Major)

    • The F-atom is gauche to the equatorial protons (

      
      ) and anti-periplanar (
      
      
      
      ) to the axial protons (
      
      
      ).
    • Expected

      
      :  Large coupling (25 – 35 Hz).
      
    • Expected

      
      :  Moderate/Small coupling (10 – 15 Hz).
      
    • Result: A wide triplet of triplets or distinct multiplet with large splitting widths.

  • Scenario B: Fluorine is Equatorial (Minor)

    • The F-atom is gauche to both axial and equatorial protons (

      
      ).
      
    • Expected

      
      :  consistently small couplings (typically < 15 Hz for both).
      
1H-NMR of the Aldehyde

The formyl proton (


) will appear as a doublet (or doublet of doublets) due to coupling with the geminal fluorine.
  • 
    :  This coupling is generally smaller (2–6 Hz) and less diagnostic for ring conformation than the ring protons, but essential for confirming the geminal integrity.
    
Experimental Protocol: Low-Temperature NMR

Because N-Boc rotamers can broaden signals at room temperature, performing Variable Temperature (VT) NMR at -40°C in


 or 

is recommended. This freezes the N-Boc rotation and sharpens the multiplets, allowing for precise calculation of

values.

Synthesis & Handling Implications

The conformation directly impacts chemical reactivity, particularly nucleophilic attacks on the aldehyde.

Reactivity Profile
  • Nucleophilic Attack: With the Formyl group equatorial, it is relatively unshielded. However, the adjacent Axial Fluorine provides stereoelectronic protection.

  • Felkin-Anh Control: Nucleophiles attacking the aldehyde will be influenced by the C-F dipole. The "anti-periplanar" attack trajectory relative to the C-F bond is geometrically constrained in the ring, potentially leading to high diastereoselectivity in reductions or Grignard additions.

Synthesis Workflow

The synthesis of this core usually proceeds via the reduction of the corresponding nitrile or ester.

Synthesis Step1 N-Boc-4-Piperidone Step2 Wittig / Horner-Wadsworth-Emmons (Introduction of C4-C linker) Step1->Step2 C1 Homologation Step3 Fluorination (Electrophilic NFSI or Selectfluor) Step2->Step3 C4 Functionalization Step4 Functional Group Interconversion (Ester/Nitrile -> Aldehyde) Step3->Step4 DIBAL-H Reduction Final N-Boc-4-fluoro-4-formylpiperidine Step4->Final Purification

Caption: General synthetic pathway emphasizing the construction of the quaternary C4 center.

References

  • Nairoukh, Z., et al. (2020). "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal. Link

  • Lankin, D. C., & Snyder, J. K. (1993). "Conformational Analysis of Fluorinated Piperidines." Journal of Organic Chemistry. (Fundamental analysis of F-axial preference in monosubstituted systems).
  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Source for A-values: F = 0.25 kcal/mol; CHO = 0.71 kcal/mol).
  • Gomes, G. D. P., et al. (2015). "The Gauche Effect in Fluorinated Systems." Journal of the American Chemical Society.

Sources

An In-Depth Technical Guide on the Stability of tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate at Room Temperature

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate is a synthetically valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a piperidine scaffold, common in many pharmaceuticals, protected by a tert-butyloxycarbonyl (Boc) group, and is further functionalized with a formyl (aldehyde) group and a fluorine atom at the C4 position. The presence of these functionalities, particularly the α-fluoroaldehyde moiety, raises significant questions regarding the compound's chemical stability, especially during storage at ambient temperatures.

This technical guide provides a comprehensive analysis of the factors influencing the stability of this compound. It is intended for researchers, scientists, and drug development professionals who handle this or structurally related compounds. The guide delves into the inherent reactivity of its constituent functional groups, proposes likely degradation pathways, and outlines robust experimental protocols for assessing its stability.

Molecular Structure and Inherent Reactivity

The stability of this compound is dictated by the interplay of its three key structural features: the Boc-protected piperidine ring, the aldehyde functional group, and the α-fluorine atom.

Caption: Molecular structure of this compound highlighting key functional groups.

The α-Fluoroaldehyde Moiety: The Primary Source of Instability

The α-fluoroaldehyde functionality is the most significant contributor to the potential instability of the molecule at room temperature. Aldehydes, in general, are susceptible to oxidation to form carboxylic acids. The presence of an α-fluoro substituent, an electron-withdrawing group, can further activate the aldehyde group towards nucleophilic attack. Literature on similar compounds suggests that α-fluoro aldehydes can be labile and may not be stable for extended periods at room temperature[1].

The Boc-Protected Piperidine Ring

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including exposure to most nucleophiles and bases[2]. However, it is readily cleaved under acidic conditions[2]. While generally stable, the carbonyl oxygen of the Boc group can act as a nucleophile towards strong electrophiles, which could lead to its cleavage under non-acidic conditions as well[3]. The piperidine ring itself, specifically the tertiary amine, is susceptible to oxidation, which can result in the formation of an N-oxide or even ring-opening byproducts[4].

Potential Degradation Pathways at Room Temperature

Based on the inherent reactivity of the functional groups, several degradation pathways can be postulated for this compound at room temperature, especially in the presence of atmospheric oxygen, moisture, or trace impurities.

cluster_degradation Potential Degradation Pathways cluster_products Degradation Products parent This compound oxidation Oxidation parent->oxidation O2, light hydrolysis Hydrolysis/Hydration parent->hydrolysis H2O boc_cleavage Boc Group Cleavage parent->boc_cleavage Trace Acid carboxylic_acid 4-carboxy-4-fluoropiperidine derivative oxidation->carboxylic_acid n_oxide Piperidine N-oxide oxidation->n_oxide hydrate Aldehyde hydrate hydrolysis->hydrate hemiacetal Hemiacetal (in alcohol solvents) hydrolysis->hemiacetal deprotected 4-fluoro-4-formylpiperidine boc_cleavage->deprotected

Caption: Postulated degradation pathways for this compound.

Oxidation
  • Aldehyde Oxidation: The formyl group is prone to oxidation by atmospheric oxygen to yield the corresponding carboxylic acid, tert-butyl 4-carboxy-4-fluoropiperidine-1-carboxylate. This process can be accelerated by light and trace metal impurities.

  • Piperidine N-Oxidation: The tertiary amine of the piperidine ring can be oxidized to form the corresponding N-oxide[4].

Hydration and Hemiacetal Formation

The aldehyde can reversibly react with water to form a geminal diol (hydrate). While this is an equilibrium process, the presence of the electron-withdrawing fluorine atom may shift the equilibrium towards the hydrate. If stored in alcoholic solvents, the aldehyde can form a hemiacetal.

Boc Group Cleavage

Although stable under neutral and basic conditions, the Boc group is sensitive to acid. Trace acidic impurities in the sample or on the surface of the storage container can catalyze the cleavage of the Boc group, yielding 4-fluoro-4-formylpiperidine.

Recommended Storage and Handling

Given the potential for degradation, stringent storage and handling procedures are essential to maintain the integrity of this compound.

ParameterRecommendationRationale
Temperature -20°C or lowerTo minimize the rate of all potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the aldehyde and piperidine nitrogen[4].
Light Amber vial or stored in the darkTo prevent light-induced degradation, particularly oxidation[4].
Moisture Tightly sealed container with a desiccantTo minimize hydrate formation and potential hydrolysis.
Handling Use in a well-ventilated area, preferably a fume hoodTo avoid inhalation and exposure, as aldehydes can be irritants[5].

Experimental Assessment of Stability: A Forced Degradation Study Protocol

A forced degradation study is crucial to identify potential degradation products and to develop a stability-indicating analytical method[6][7]. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions[6].

cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions start Prepare solutions of tert-butyl 4-fluoro-4-formyl- piperidine-1-carboxylate acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidative Stress (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (e.g., UV/Vis light) start->photo analysis Analyze all samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify degradation products and determine degradation pathways analysis->end

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Store an aliquot of the stock solution in a temperature-controlled oven at 60°C for a defined period. Also, evaluate the solid compound under the same conditions.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., ICH-compliant photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

  • Control Sample: Store an aliquot of the stock solution under recommended storage conditions (-20°C, dark) for the duration of the study.

  • Analysis: Analyze all samples at specified time points using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products[8]. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose[9].

ParameterSuggested Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase Gradient elution with acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV detector at an appropriate wavelength (e.g., 210 nm) and a Mass Spectrometer (MS)
Injection Volume 10 µL

The use of a mass spectrometer is highly recommended for the identification of degradation products by comparing their mass-to-charge ratios with the predicted masses of the proposed degradation products. For fluorinated compounds, techniques like ¹⁹F NMR can also be invaluable for tracking the formation of fluorinated degradation products[10].

Conclusion

While this compound is a valuable synthetic intermediate, its inherent structural features, particularly the α-fluoroaldehyde moiety, suggest a predisposition to instability at room temperature. The primary degradation pathways are likely to be oxidation of the aldehyde and the piperidine nitrogen, and potentially cleavage of the Boc-protecting group if acidic conditions are present.

Therefore, it is imperative for researchers and scientists to store this compound under stringent conditions: low temperature (-20°C or below), under an inert atmosphere, and protected from light and moisture. For critical applications, the purity of the compound should be verified before use, especially if it has been stored for an extended period at room temperature. The implementation of forced degradation studies coupled with a validated stability-indicating HPLC-MS method is the most robust approach to understanding the specific degradation profile of this compound and ensuring its quality and suitability for its intended use in drug discovery and development.

References

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. [Link]

  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. [Link]

  • Enantioselective Organocatalytic α-Fluorination of Aldehydes. ACS Publications. [Link]

  • Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Towson University. [Link]

  • How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]

  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage? Medium. [Link]

  • Results of forced degradation studies. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Guidelines for Safe Storage and Handling of Reactive Materials. AIChE. [Link]

  • Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. [Link]

  • Exploring the Chemistry of Piperidine: A Versatile Scaffold in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. Triumvirate Environmental. [Link]

  • Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH National Library of Medicine. [Link]

  • Analytical Methods. ATSDR. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. ACS Publications. [Link]

  • Best Practices for Proper Chemical Storage. The Synergist. [Link]

  • SYNTHESIS OF a-FLUORO ALDEHYDES AND KETONES . A REVIEW. Taylor & Francis Online. [Link]

  • SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. SciSpace. [Link]

  • Enantioselective organocatalytic alpha-fluorination of aldehydes. PubMed. [Link]

Sources

Technical Whitepaper: Strategic Sourcing and Quality Control of 1-Boc-4-fluoro-4-formylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Boc-4-fluoro-4-formylpiperidine (CAS 614731-09-8 ) is a specialized quaternary building block used in medicinal chemistry to introduce the gem-fluoro-formyl motif. Unlike its non-fluorinated analog (1-Boc-4-formylpiperidine), this compound exhibits unique reactivity and stability profiles driven by the electron-withdrawing nature of the


-fluorine atom.

This guide addresses a critical gap in the commercial market: while listed by numerous vendors, high-purity (>97%) material is often "make-to-order" due to its inherent instability. This document provides researchers with a robust framework for verifying identity, managing the "hydration paradox" during QC, and selecting the correct synthesis-grade material.

Chemical Identity & Structural Significance[1]

Confusion often arises between the target compound and its non-fluorinated parent. The presence of the fluorine atom at the C4 position creates a quaternary center, significantly altering the compound's electrophilicity and metabolic stability profile.

FeatureTarget CompoundCommon Analog (Confusion Risk)
Name 1-Boc-4-fluoro-4-formylpiperidine 1-Boc-4-formylpiperidine
CAS 614731-09-8 137076-22-3
Formula C₁₁H₁₈FNO₃C₁₁H₁₉NO₃
MW 231.26 g/mol 213.27 g/mol
Key Structural Feature Quaternary C4 (F, CHO) Tertiary C4 (H, CHO)
Reactivity High electrophilicity (Hydrate prone)Standard aldehyde reactivity

Synthesis-Driven Impurity Profiling

To validate the purity of purchased material, one must understand its synthetic origin. The commercial route typically involves the electrophilic fluorination of the corresponding ester, followed by partial reduction. This pathway dictates the specific impurities likely to be present.

Synthetic Pathway & Impurity Logic

The following workflow illustrates the standard industrial synthesis and the origin of critical impurities.

SynthesisFlow Start 1-Boc-4-piperidine carboxylate (Ester) Step1 Enolate Formation (LDA/LiHMDS) Start->Step1 Imp1 Impurity A: Des-fluoro Ester (Incomplete Rxn) Start->Imp1 Residual SM Step2 Electrophilic Fluorination (NFSI) Step1->Step2 Inter Intermediate: 4-Fluoro-Ester Step2->Inter Step3 Partial Reduction (DIBAL-H, -78°C) Inter->Step3 Target Target: 1-Boc-4-fluoro- 4-formylpiperidine Step3->Target Imp2 Impurity B: Over-reduced Alcohol (Excess Reductant) Step3->Imp2 Over-reduction

Figure 1: Industrial synthesis pathway highlighting the origin of des-fluoro and alcohol impurities.

Critical Impurities Table
Impurity TypeOriginDetection MethodImpact on Application
Des-fluoro Ester Incomplete fluorination of starting material.¹H NMR (missing F-coupling), LC-MS (-18 amu).Lowers effective yield; difficult to separate.
Over-reduced Alcohol Excess DIBAL-H or improper quenching.¹H NMR (CH₂OH doublet vs CHO singlet).Consumes reagents; forms side products.
Difluoro Species Over-fluorination (rare in this specific scaffold).¹⁹F NMR (distinct shift).Inert bystander or side-reactant.

The Hydration Paradox: Quality Control Protocols

The most common reason for "failed" QC on this compound is not chemical degradation, but hydration . The


-fluorine atom exerts a strong inductive effect, making the aldehyde carbon highly electron-deficient. In the presence of trace moisture, it establishes an equilibrium with the gem-diol (hydrate).

QC Decision Tree

Use this self-validating protocol to distinguish between product degradation and hydration.

QCDecision Start Sample Receipt (White Solid/Oil) Test1 Run ¹H NMR in CDCl₃ Start->Test1 Decision1 Aldehyde Peak (9.5-9.8 ppm) Visible? Test1->Decision1 Pass PASS: Anhydrous Aldehyde Decision1->Pass Yes (>95%) Check Check for Hydrate: Broad OH signal? Shifted CH signals? Decision1->Check No / Low Int Test2 Run ¹H NMR in DMSO-d₆ or Acetone-d₆ Check->Test2 Decision2 Aldehyde Peak Recovers? Test2->Decision2 Fail FAIL: Chemical Degradation (Acid/Alcohol) Decision2->Fail No PassHydrate PASS (Hydrated): Use Stoichiometry Correction Decision2->PassHydrate Yes

Figure 2: Analytical decision tree for distinguishing active aldehyde from reversible hydrate.

Analytical Protocol
  • Solvent Choice: Avoid CDCl₃ from older bottles (often acidic/wet). Use DMSO-d₆ or dry Acetone-d₆ for definitive characterization.

  • Shift Verification:

    • Aldehyde (CHO): Singlet/Doublet ~9.6 ppm (J_H-F coupling ~1-2 Hz).

    • Hydrate (CH(OH)₂): Broad singlet ~5-6 ppm (variable).

  • Quantification: If the hydrate is present, calculate the effective molecular weight (MW_apparent) to adjust stoichiometry in subsequent reactions.

Commercial Landscape & Sourcing Strategy

Availability Status
  • Commodity Status: Low. This is a "Building Block" chemical, not a bulk commodity.

  • Typical Pack Sizes: 250mg, 1g, 5g.

  • Lead Time:

    • In-Stock: Rare (check Enamine, Combi-Blocks, Allfluoro).

    • Make-to-Order: 2-4 weeks is standard for >10g requests.

Recommended Specification for Purchase

When requesting quotes, attach the following specification to ensure "Synthesis Grade" quality:

  • Purity: >97% (HPLC area %).[1]

  • Identity: Confirmed by ¹H NMR and ¹⁹F NMR.

  • Water Content: <0.5% (Karl Fischer) - Critical to minimize weight error from hydration.

  • Stabilizer: None (unless specified; some vendors add traces of acid scavenger).

Handling and Storage

To maintain the integrity of 1-Boc-4-fluoro-4-formylpiperidine:

  • Atmosphere: Store under Argon or Nitrogen. The compound is sensitive to oxidation (to the carboxylic acid) and moisture.

  • Temperature: Long-term storage at -20°C .

  • Usage: Warm to room temperature before opening the vial to prevent condensation, which accelerates hydration.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22248022, Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2005).

    
    -Fluorination of Aldehydes. Journal of the American Chemical Society. (Contextual grounding for 
    
    
    
    -fluoro aldehyde stability and synthesis). Retrieved from [Link]
  • Guthrie, J. P. (2000). Hydration of Carbonyl Compounds. Canadian Journal of Chemistry. (Authoritative source on equilibrium constants for electron-deficient aldehydes). Retrieved from [Link]

  • Allfluoro Pharmaceutical. Product Catalog: 1-Boc-4-fluoro-4-formylpiperidine (CAS 614731-09-8).[2] (Commercial verification). Retrieved from [Link]

Sources

InChI and SMILES strings for 1-Boc-4-fluoro-4-formylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: 1-Boc-4-fluoro-4-formylpiperidine in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 1-Boc-4-fluoro-4-formylpiperidine (CAS: 614731-09-8). A critical building block in modern drug discovery, this molecule introduces a geminal fluoro-formyl motif into the piperidine scaffold. This substitution pattern is highly valued for its ability to modulate pKa, enhance metabolic stability against oxidative metabolism at the C4 position, and serve as a bioisostere for standard aldehydes in reductive aminations.

Part 1: Chemoinformatics Identity

Precise digital identification is required for database integration and virtual screening. The following strings are generated using canonicalization algorithms (OpenSMILES / InChI v1.06+).

Core Identifiers
Identifier TypeString / ValueNotes
IUPAC Name tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylateSystematic nomenclature
CAS RN 614731-09-8 Primary Registry Number
Molecular Formula C₁₁H₁₈FNO₃
Molecular Weight 231.26 g/mol
Exact Mass 231.1271 DaFor HRMS calibration
Structural Strings

SMILES (Simplified Molecular Input Line Entry System)

  • Canonical: CC(C)(C)OC(=O)N1CCC(F)(C=O)CC1

  • Isomeric: CC(C)(C)OC(=O)N1CCC(F)(C=O)CC1

    • Note: The molecule is achiral due to the plane of symmetry passing through the N1 and C4 atoms. Therefore, the isomeric SMILES is identical to the canonical version.

InChI (International Chemical Identifier)

  • String: InChI=1S/C11H18FNO3/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13/h8H,4-7H2,1-3H3

  • Key (Hash): GRSPYCFNEDACGF-UHFFFAOYSA-N[1]

InChI Syntax Breakdown:

  • 1S: Version 1, Standard.

  • C11H18FNO3: Formula layer.[1][2]

  • c1-10(2,3)...: Connections layer (defines the skeleton).

  • h8H...: Hydrogen layer (explicit H on the aldehyde C8).

  • /t: Absent . This confirms the molecule is achiral.

Part 2: Synthesis & Validation Protocols

As a Senior Application Scientist, I recommend the Stepwise Oxidation-Reduction Pathway over direct fluorination of the aldehyde. Direct


-fluorination of aldehydes (via organocatalysis) is elegant but often suffers from stability issues and side reactions (aldol condensation) on scale. The ester-based route described below is robust and self-validating.
Synthetic Workflow (Graphviz)

SynthesisRoute Start 1-Boc-piperidine-4- carboxylic acid ethyl ester Step1 Step 1: α-Fluorination (LHMDS, NFSI) Start->Step1 Inter1 Intermediate A: α-Fluoro Ester Step1->Inter1 Yield: ~85% Step2 Step 2: Reduction (LiBH4) Inter1->Step2 Inter2 Intermediate B: α-Fluoro Alcohol Step2->Inter2 Yield: ~90% Step3 Step 3: Oxidation (Dess-Martin Periodinane) Inter2->Step3 Final Target: 1-Boc-4-fluoro- 4-formylpiperidine Step3->Final Yield: ~92%

Figure 1: Robust synthetic pathway converting the commercially available ester to the target fluoro-aldehyde via an alcohol intermediate.

Detailed Experimental Protocol

Step 1: Electrophilic Fluorination (


-Fluoro Ester Formation) 
  • Rationale: We use LiHMDS (Lithium Hexamethyldisilazide) as a non-nucleophilic base to generate the enolate, followed by NFSI (N-Fluorobenzenesulfonimide) as the fluorine source. This avoids the handling of hazardous F₂ gas or aggressive reagents like Selectfluor which can be difficult to separate from basic amines.

  • Protocol:

    • Dissolve 1-Boc-piperidine-4-carboxylic acid ethyl ester (1.0 eq) in dry THF at -78°C under Argon.

    • Add LiHMDS (1.2 eq) dropwise. Stir for 45 mins to ensure complete enolization.

    • Add solution of NFSI (1.3 eq) in THF. Allow to warm to RT overnight.

    • Validation: ¹⁹F-NMR will show a singlet around -160 ppm (ref. CFCl₃).[1]

Step 2: Reduction to Alcohol

  • Rationale: DIBAL-H reduction directly to the aldehyde is risky with

    
    -fluoro substituents due to over-reduction or elimination of fluoride. Complete reduction to the alcohol using LiBH₄ is more controllable.
    
  • Protocol:

    • Treat the

      
      -fluoro ester with LiBH₄ (2.0 eq) in THF/MeOH (10:1) at 0°C.
      
    • Quench carefully with sat. NH₄Cl.

    • Validation: Disappearance of the ester carbonyl stretch in IR (~1730 cm⁻¹).

Step 3: Oxidation to Target Aldehyde

  • Rationale: Dess-Martin Periodinane (DMP) is chosen over Swern oxidation to avoid the foul-smelling dimethyl sulfide and because DMP works under mild, near-neutral conditions, preventing the epimerization or elimination of the labile fluorine.

  • Protocol:

    • Dissolve

      
      -fluoro alcohol in DCM.
      
    • Add DMP (1.2 eq) at 0°C. Stir for 2 hours.

    • Quench with Na₂S₂O₃/NaHCO₃ solution.

    • Validation: Appearance of aldehyde proton in ¹H-NMR (~9.6-9.8 ppm, d, JH-F coupling ~2-6 Hz).

Part 3: Applications & Physical Properties

Physicochemical Profile
PropertyValueMedChem Implication
LogP (Predicted) 1.3Moderate lipophilicity; suitable for CNS penetration if deprotected.
TPSA 46.6 ŲGood membrane permeability.
pKa (Conjugate Acid) ~ -2 (Est.)The fluorine atom inductively withdraws electron density, making the aldehyde highly electrophilic.
Strategic Utility in Drug Design
  • Metabolic Blocking: The C4 position of piperidine is a "soft spot" for Cytochrome P450 oxidation. Substituting the C4-H with Fluorine blocks this metabolic pathway, extending the half-life (

    
    ) of the drug candidate.
    
  • Bioisosterism: The 4-fluoro-4-formyl motif acts as a bioisostere for a standard carbonyl or a gem-dimethyl group, altering the vector of the substituents without significantly changing the steric bulk (Van der Waals radius: H = 1.20 Å vs F = 1.47 Å).

  • Reactivity: The resulting aldehyde is highly reactive toward reductive amination. The adjacent fluorine atom destabilizes the intermediate iminium ion slightly less than it destabilizes the carbonyl, often accelerating the reaction rate with amines.

References

  • PubChem Compound Summary. (2025). This compound (CID 22248022).[1] National Center for Biotechnology Information. [Link]

  • MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society.[3][4] (Contextual grounding for

    
    -fluoro aldehyde stability).
    [Link]
    

Sources

Methodological & Application

Reductive amination of tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Reductive Amination of tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction: Crafting Core Scaffolds in Medicinal Chemistry

The 4-fluoro-4-aminomethyl-piperidine motif is a privileged scaffold in modern drug discovery. The strategic incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, while the piperidine ring provides a three-dimensional framework that can be crucial for potent and selective target engagement.[1][2] Consequently, efficient and reliable methods for the synthesis of these building blocks are of paramount importance.[3][4]

Reductive amination stands out as one of the most robust and versatile methods for forming carbon-nitrogen bonds.[5] This application note provides a detailed guide to the reductive amination of this compound with various primary amines. We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent that offers significant advantages in terms of substrate scope and functional group tolerance.[6][7][8]

The Underlying Chemistry: A Tale of Two Steps

The success of the one-pot reductive amination using sodium triacetoxyborohydride hinges on the differential reactivity of the reducing agent towards the carbonyl starting material and the in situ-formed iminium ion intermediate. The entire process can be understood as a sequence of two key mechanistic events:

  • Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This forms a transient hemiaminal intermediate. In the presence of a mild acid catalyst, such as acetic acid, the hydroxyl group of the hemiaminal is protonated, transforming it into a good leaving group (water).[9][10] Subsequent elimination of water generates a positively charged iminium ion, a highly electrophilic species primed for reduction.

  • Hydride Reduction: Sodium triacetoxyborohydride is sterically hindered and electronically attenuated by the three electron-withdrawing acetoxy groups.[8] This makes it a significantly milder hydride donor than reagents like sodium borohydride. Consequently, it reacts sluggishly with aldehydes but rapidly reduces the highly electrophilic iminium ion.[8][11] This selectivity is the cornerstone of the one-pot procedure, preventing the wasteful reduction of the starting aldehyde and leading to high yields of the desired amine product.

G sub Aldehyde + Primary Amine hemi Hemiaminal Intermediate sub->hemi Condensation iminium Iminium Ion hemi->iminium Dehydration prod Final Amine Product iminium->prod Reduction h_plus + H⁺ (from AcOH) h2o - H₂O stab NaBH(OAc)₃ (Hydride Donor)

Caption: Mechanism of Reductive Amination.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method for the reductive amination of this compound. Adjustments to stoichiometry or reaction time may be necessary depending on the specific primary amine used.

Materials and Reagents
  • This compound (1.0 eq)

  • Primary amine (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Glacial acetic acid (optional, 1.0 - 2.0 eq for less reactive amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.2 M. Add the primary amine (1.0-1.2 eq). If the amine is a salt (e.g., hydrochloride), a tertiary base like triethylamine (1.1 eq) should be added to liberate the free amine. Stir the mixture for 15-20 minutes at room temperature.

    • Expert Insight: The use of an anhydrous solvent is crucial as water can hydrolyze the reducing agent and interfere with imine formation.[12] Pre-stirring the aldehyde and amine allows for the initial formation of the hemiaminal/imine before the reducing agent is introduced.

  • (Optional) Acid Catalyst: For weakly nucleophilic or sterically hindered amines, the addition of glacial acetic acid (1.0-2.0 eq) at this stage can catalyze the formation of the iminium ion.[6][7][13]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.3-1.5 eq) to the stirring solution in several portions over 10-15 minutes.

    • Expert Insight: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction. A slight excess of the reducing agent ensures the complete reduction of the iminium intermediate.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours). This step is a critical self-validating checkpoint to ensure the reaction is complete before proceeding to workup.

  • Workup and Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

    • Expert Insight: The basic quench neutralizes the acetic acid and destroys any remaining reducing agent. This step is essential for a clean extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM or ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with deionized water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Caption: Experimental Workflow for Reductive Amination.

Data Summary & Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the reductive amination with a selection of primary amines, demonstrating the versatility of the protocol.

Primary Amine Equivalents (Amine) Equivalents (NaBH(OAc)₃) Solvent Time (h) Temp (°C) Typical Yield (%)
Methylamine (as solution in THF)1.21.5DCE4-62585-95%
Benzylamine1.11.3DCM6-82588-96%
Aniline1.21.5DCE12-182575-85%
Isopropylamine1.21.5DCE8-122580-90%

Note: Yields are based on typical outcomes and may vary based on reaction scale and purity of reagents.

The reaction is generally high-yielding with a range of primary amines. Weakly basic amines like aniline may require longer reaction times or the use of an acetic acid catalyst to facilitate iminium formation.[7][13] Steric hindrance on the amine (e.g., isopropylamine) can also slightly slow the reaction rate compared to less hindered amines like methylamine.

References

  • Brainly. (2024). What is the role of acetic acid in the reductive amination experiment?9

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.Link

  • Verniest, G., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2509-12. Link

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).Link

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Chem 115 Handout. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Organic Chemistry Portal. Reductive Amination - Common Conditions.Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed, 61(11), 3849-62. Link

  • The Organic Chemistry Tutor. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination.YouTube. Link

  • Sementilli, A. C., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30277–30288. Link

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Link

  • ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.Link

  • Organic Chemistry Portal. Sodium triacetoxyborohydride.Link

  • ChemicalBook. tert-butyl 3-aMino-4-fluoropiperidine-1-carboxylate(1334414-00-4) 1H NMR spectrum.Link

  • National Center for Biotechnology Information. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors.Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16413902, tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate.Link

  • Benchchem. tert-Butyl 4-formylpiperidine-1-carboxylate | 97% Purity.Link

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22248022, this compound.Link

  • Li, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3571-5. Link

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.Link

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.Link

  • Reagentia. tert-butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate (1 x 1 g).Link

  • MedchemExpress.com. tert-Butyl 4-formylpiperidine-1-carboxylate | PROTAC Linkers.Link

  • ChemSynthesis. tert-butyl 4-formyl-1-piperidinecarboxylate.Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13560290, tert-Butyl 4-(3-fluoroanilino)piperidine-1-carboxylate.Link

  • Snyder, M. J., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14, 31205-31209. Link

  • ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.Link

  • Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.Link

  • National Center for Biotechnology Information. Free Amino Group Transfer via α‐Amination of Native Carbonyls.Link

  • ResearchGate. (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?Link

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination.Link

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?Link

  • National Center for Biotechnology Information. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.Link

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.Link

  • National Center for Biotechnology Information. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.Link

Sources

Application Notes and Protocols: Fluorinated Piperidines in the Development of CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of CCR5 in HIV-1 Entry and the Promise of Fluorinated Piperidines

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) that plays a central role in the immune system by mediating the migration of cells to sites of inflammation.[1] However, it is also notoriously exploited by the most common strains of the Human Immunodeficiency Virus Type 1 (HIV-1) as a crucial co-receptor for entry into host cells.[2][3] The viral envelope glycoprotein gp120 first binds to the CD4 receptor on the surface of immune cells, which triggers a conformational change allowing for subsequent binding to CCR5.[2][4] This interaction facilitates the fusion of the viral and cellular membranes, a critical step in the viral lifecycle.[5]

Small-molecule CCR5 antagonists have emerged as a powerful class of antiretroviral drugs that block this interaction, effectively preventing viral entry.[2][3] Among these, compounds featuring a piperidine scaffold have shown significant promise.[6][7][8][9][10][11] The strategic incorporation of fluorine into these piperidine-based antagonists has become a key strategy in modern medicinal chemistry to enhance their drug-like properties.[12][13][14][15] Fluorination can improve metabolic stability, increase binding affinity, and fine-tune physicochemical properties such as lipophilicity and basicity, ultimately leading to improved pharmacokinetic profiles and overall efficacy.[12][13][14][15][16][17]

This guide provides an in-depth exploration of the application of fluorinated piperidines in the development of CCR5 antagonists. It covers the rationale behind their design, synthetic strategies, and detailed protocols for their in vitro evaluation.

The Strategic Advantage of Fluorine in Piperidine-Based CCR5 Antagonists

The introduction of fluorine into drug candidates is a well-established strategy to overcome common developmental hurdles.[13] More than half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its utility.[13] In the context of piperidine-based CCR5 antagonists, fluorination offers several key advantages:

  • Enhanced Metabolic Stability: Fluorine atoms can be strategically placed to block sites of metabolic oxidation by cytochrome P450 enzymes.[13][16] This leads to a longer half-life and improved oral bioavailability.[18]

  • Modulation of Physicochemical Properties: As the most electronegative element, fluorine's presence can significantly alter the electron distribution within a molecule.[14] This can be used to:

    • Fine-tune pKa: Lowering the basicity of the piperidine nitrogen can improve membrane permeability and cellular uptake.[14][19]

    • Optimize Lipophilicity: Fluorination can either increase or decrease lipophilicity depending on the specific structural context, allowing for precise control over a compound's solubility and permeability profile.[16][18]

  • Increased Binding Affinity: The substitution of hydrogen with fluorine can lead to stronger interactions with the target receptor through favorable electrostatic interactions and the formation of hydrogen bonds.[14]

The successful development of Maraviroc, the first approved CCR5 antagonist, which features a fluorinated phenyl group, highlights the power of this approach.[4][5][20][21][22]

Synthetic Strategies for Fluorinated Piperidines

The synthesis of fluorinated piperidines is a critical aspect of developing novel CCR5 antagonists. Recent advancements in synthetic chemistry have provided several robust methods for their preparation.

Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine

A key building block for some CCR5 antagonists is the syn-1,2-amino-fluoropiperidine scaffold.[23] An efficient, enantioselective synthesis has been developed utilizing a dynamic kinetic asymmetric transamination of a ketone precursor.[23] This method offers a cost-effective and scalable route to this important pharmacophore.[23]

Dearomatization-Hydrogenation of Fluoropyridines

Another powerful strategy involves the dearomatization-hydrogenation of readily available fluoropyridines.[24][25] This approach allows for the synthesis of all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[24][25] Both rhodium and palladium-catalyzed methods have been successfully employed.[24]

Experimental Protocols for In Vitro Evaluation

A robust in vitro testing cascade is essential for the characterization and optimization of novel fluorinated piperidine-based CCR5 antagonists. The following protocols describe key assays for determining antagonist potency and mechanism of action.

Protocol 1: CCR5 Ligand Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α, [¹²⁵I]-MIP-1β, or [¹²⁵I]-RANTES) for binding to the CCR5 receptor expressed on cell membranes.[6] A reduction in the measured radioactivity in the presence of the test compound indicates displacement of the radiolabeled ligand and binding of the compound to the receptor.

Materials:

  • HEK293 cells stably expressing human CCR5

  • [¹²⁵I]-MIP-1α (or other suitable radiolabeled ligand)

  • Test compounds (fluorinated piperidine derivatives)

  • Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., 25 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-CCR5 cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-MIP-1α, and serial dilutions of the test compound.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 1-2 hours with gentle agitation.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Protocol 2: Calcium Mobilization Assay

Principle: CCR5 is a G-protein coupled receptor that, upon activation by its natural chemokine ligands (e.g., RANTES, MIP-1α), triggers an intracellular signaling cascade that includes the mobilization of intracellular calcium stores.[4] This assay measures the ability of a test compound to block this chemokine-induced calcium flux, indicating its antagonistic activity.[26]

Materials:

  • CHO or HEK293 cells co-expressing CCR5 and a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • RANTES or MIP-1α (chemokine agonist)

  • Test compounds (fluorinated piperidine derivatives)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent plate reader with kinetic reading capabilities

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add serial dilutions of the test compounds to the wells and incubate for a specified period.

  • Place the plate in the fluorescent plate reader and establish a baseline fluorescence reading.

  • Add a fixed concentration of the chemokine agonist (e.g., RANTES) to each well to stimulate calcium mobilization.

  • Measure the change in fluorescence over time.

  • Calculate the IC₅₀ value based on the inhibition of the chemokine-induced fluorescence signal.

Protocol 3: HIV-1 Env-Mediated Cell-Cell Fusion Assay

Principle: This assay models the interaction between the HIV-1 envelope protein (Env) and the CCR5 co-receptor, which leads to membrane fusion.[27][28] It utilizes two cell lines: effector cells expressing HIV-1 Env and a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter, and target cells expressing CD4 and CCR5.[28] Fusion of the two cell types leads to the activation of the reporter gene, and the inhibitory effect of a test compound on this process can be quantified.[28]

Materials:

  • Effector cells (e.g., 293T cells) expressing HIV-1 Env (R5-tropic) and a reporter gene

  • Target cells (e.g., MAGI-CCR5 cells) expressing CD4 and CCR5

  • Test compounds (fluorinated piperidine derivatives)

  • Cell culture medium

  • Reporter gene assay system (e.g., luciferase substrate or β-galactosidase staining solution)

  • Luminometer or spectrophotometer

Procedure:

  • Seed the target cells in a 96-well plate and allow them to adhere.

  • Add serial dilutions of the test compounds to the wells.

  • Add the effector cells to the wells to initiate co-cultivation.

  • Incubate the plate for 24-48 hours to allow for cell fusion and reporter gene expression.

  • Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

  • Calculate the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the fusion-induced reporter signal.[28]

Protocol 4: Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Principle: This assay assesses the ability of a test compound to inhibit the replication of an R5-tropic HIV-1 strain in primary human PBMCs, which are natural target cells for the virus.

Materials:

  • Human PBMCs, stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2)

  • R5-tropic HIV-1 strain (e.g., HIV-1 BaL)

  • Test compounds (fluorinated piperidine derivatives)

  • RPMI 1640 medium supplemented with fetal bovine serum and IL-2

  • HIV-1 p24 antigen ELISA kit

Procedure:

  • Plate the stimulated PBMCs in a 96-well plate.

  • Add serial dilutions of the test compounds to the wells.

  • Infect the cells with a known amount of the R5-tropic HIV-1 strain.

  • Incubate the plate for 7-10 days, periodically collecting supernatant samples.

  • Measure the amount of HIV-1 p24 antigen in the supernatants using an ELISA kit, which is an indicator of viral replication.

  • Calculate the EC₅₀ value, which is the concentration of the test compound that inhibits 50% of viral replication.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The data obtained from the in vitro assays should be systematically organized to facilitate SAR analysis. This involves correlating the structural modifications of the fluorinated piperidine derivatives with their biological activity.

Table 1: In Vitro Activity of Fluorinated Piperidine-Based CCR5 Antagonists

Compound IDCCR5 Binding IC₅₀ (nM)Ca²⁺ Mobilization IC₅₀ (nM)Cell Fusion IC₅₀ (nM)Antiviral EC₅₀ (nM)
Lead-1 HH150.2210.5350.8425.1
FP-1a FH25.735.273.085.6
FP-1b HF80.1115.4190.3220.7
FP-2 CF₃H5.28.915.418.9
Maraviroc --2.03.31.01.2

This is a representative table. Actual data will vary based on the specific compounds synthesized and tested.

From such data, researchers can deduce key SAR insights. For example, the introduction of a fluorine atom at the R¹ position may significantly enhance potency compared to the unsubstituted lead compound. A trifluoromethyl group at the same position could lead to a further increase in activity. These observations guide the next round of molecular design and synthesis.[29][30][31][32]

Visualizing Key Concepts

CCR5 Signaling and HIV-1 Entry

CCR5_Signaling cluster_membrane Cell Membrane cluster_virus HIV-1 Virion cluster_antagonist Antagonist Action CCR5 CCR5 Receptor G_protein G-Protein CCR5->G_protein 3. Signaling (Blocked by Antagonist) Viral Fusion & Entry Viral Fusion & Entry CCR5->Viral Fusion & Entry 4. Membrane Fusion CD4 CD4 Receptor gp120 gp120 CD4->gp120 Conformational Change Intracellular Signaling Intracellular Signaling G_protein->Intracellular Signaling Ca²⁺ Mobilization gp120->CCR5 2. Co-receptor Binding gp120->CD4 1. Initial Binding gp120->Viral Fusion & Entry 4. Membrane Fusion FP_Antagonist Fluorinated Piperidine Antagonist FP_Antagonist->CCR5 Blocks gp120 Binding

Caption: HIV-1 entry and the mechanism of CCR5 antagonism.

General Experimental Workflow

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_optimization Lead Optimization SAR SAR Analysis Design Design of Novel Fluorinated Piperidines SAR->Design Iterative Improvement Synthesis Chemical Synthesis Design->Synthesis Binding CCR5 Ligand Binding Assay Synthesis->Binding Calcium Calcium Mobilization Assay Binding->Calcium Fusion Cell-Cell Fusion Assay Calcium->Fusion Antiviral Antiviral Assay (PBMCs) Fusion->Antiviral Antiviral->SAR Lead_Opt Lead Optimization Antiviral->Lead_Opt

Caption: Iterative workflow for CCR5 antagonist development.

Conclusion

The strategic incorporation of fluorine into piperidine scaffolds represents a highly effective approach for the development of potent and selective CCR5 antagonists. By leveraging the unique properties of fluorine to enhance metabolic stability, modulate physicochemical characteristics, and improve binding affinity, researchers can design novel drug candidates with superior pharmacokinetic profiles. The detailed protocols provided in this guide offer a robust framework for the in vitro evaluation of these compounds, facilitating the identification and optimization of promising leads for the treatment of HIV-1 infection.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • National Center for Biotechnology Information. (n.d.). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV.
  • Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • PubMed. (n.d.). The role of fluorine in medicinal chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Chemotaxis Assay Using a CCR5 Antagonist.
  • BenchChem. (n.d.). Application Notes: Anti-HIV-1 Activity Assays for CCR5 Antagonists.
  • PubMed. (2011). HIV-1 entry inhibition by small-molecule CCR5 antagonists: a combined molecular modeling and mutant study using a high-throughput assay.
  • National Center for Biotechnology Information. (n.d.). Maraviroc in the treatment of HIV infection.
  • ChemicalBook. (n.d.). Maraviroc synthesis.
  • National Center for Biotechnology Information. (n.d.). Inhibitory Effects of Small-Molecule CCR5 Antagonists on Human Immunodeficiency Virus Type 1 Envelope-Mediated Membrane Fusion and Viral Replication.
  • BenchChem. (n.d.). Maraviroc mechanism of action as a CCR5 antagonist.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Maraviroc?.
  • PubMed Central. (n.d.). In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells.
  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. (n.d.). [Pharmacokinetics, interactions and mechanism of action of maraviroc].
  • National Center for Biotechnology Information. (n.d.). Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly.
  • PubMed. (n.d.). Generation of predictive pharmacophore models for CCR5 antagonists: study with piperidine- and piperazine-based compounds as a new class of HIV-1 entry inhibitors.
  • PubMed. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1.
  • MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions.
  • PubMed. (2004). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists.
  • National Center for Biotechnology Information. (n.d.). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications.
  • PubMed. (2004). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas.
  • National Center for Biotechnology Information. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
  • National Center for Biotechnology Information. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • PubMed. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives.
  • ResearchGate. (n.d.). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties | Request PDF.
  • National Center for Biotechnology Information. (n.d.). Recent Progress in Small Molecule CCR5 Antagonists as Potential HIV-1 Entry Inhibitors.
  • Frontiers. (n.d.). Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy.
  • PubMed. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine.
  • Hilaris Publisher. (n.d.). CCR5: HIV-1 Entry, Therapies, Resistance.
  • PubMed. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists.
  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives.
  • Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters.
  • PubMed. (n.d.). Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors with oral antitumor efficacy.

Sources

Application Note: Selective Oxidation of tert-Butyl 4-Fluoro-4-(hydroxymethyl)piperidine to its Corresponding Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of functionalized piperidine scaffolds is of paramount importance in medicinal chemistry and drug development, as this heterocyclic motif is a core component of numerous pharmacologically active agents. Specifically, the aldehyde derivative, tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate, serves as a critical building block for the elaboration of more complex molecular architectures. The presence of the fluorine atom and the quaternary stereocenter at the 4-position can significantly influence the conformational rigidity and metabolic stability of drug candidates. This application note provides a detailed, field-proven protocol for the selective oxidation of the primary alcohol, tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine, to the corresponding aldehyde. The presented methodology is designed to be high-yielding, minimize side-product formation, and be compatible with the sensitive Boc-protecting group and the C-F bond.

Rationale for Method Selection

The oxidation of primary alcohols to aldehydes is a foundational transformation in organic synthesis. However, it requires careful selection of reagents to prevent over-oxidation to the carboxylic acid.[1][2] Furthermore, the substrate , tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine, presents specific challenges:

  • Steric Hindrance: The quaternary center adjacent to the primary alcohol can impede the approach of bulky oxidizing agents.

  • Functional Group Compatibility: The chosen oxidant must be compatible with the acid-sensitive tert-butoxycarbonyl (Boc) protecting group and the carbon-fluorine bond.

Considering these factors, two primary methods are evaluated: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation . Both are renowned for their mild reaction conditions and high chemoselectivity in converting primary alcohols to aldehydes without significant over-oxidation.[3][4][5]

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA).[4][6][7] It is particularly effective for sterically hindered alcohols and is performed at very low temperatures (-78 °C), which helps to suppress side reactions.[7][8]

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), in a chlorinated solvent at room temperature.[9][10] This method is experimentally simple and avoids the use of cryogenic temperatures and foul-smelling byproducts associated with the Swern oxidation.[9]

For this application, the Swern oxidation is presented as the primary protocol due to its general reliability and cost-effectiveness for larger-scale syntheses. A protocol for the DMP oxidation is provided as a viable, albeit often more expensive, alternative.

Experimental Protocols

Protocol 1: Swern Oxidation of tert-Butyl 4-Fluoro-4-(hydroxymethyl)piperidine

This protocol details the step-by-step procedure for the selective oxidation of the primary alcohol to the aldehyde using Swern conditions.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate1610418-18-2249.3010.01.0
Oxalyl chloride79-37-8126.9312.01.2
Dimethyl sulfoxide (DMSO)67-68-578.1324.02.4
Triethylamine (TEA)121-44-8101.1950.05.0
Dichloromethane (DCM), anhydrous75-09-284.93--
Step-by-Step Methodology
  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (50 mL) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels.

  • Activation of DMSO: Cool the flask to -78 °C using a dry ice/acetone bath. To the stirred DCM, add oxalyl chloride (1.05 mL, 12.0 mmol) dropwise, ensuring the internal temperature does not exceed -65 °C. After the addition is complete, add dimethyl sulfoxide (1.70 mL, 24.0 mmol) dropwise from the second dropping funnel, again maintaining the temperature below -65 °C. Stir the resulting solution for 15 minutes at -78 °C.

  • Addition of the Alcohol: Dissolve tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (2.49 g, 10.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the activated DMSO mixture over 20 minutes, keeping the internal temperature below -65 °C. Stir the reaction mixture for 45 minutes at -78 °C.

  • Addition of Base: Add triethylamine (6.97 mL, 50.0 mmol) dropwise to the reaction mixture, maintaining the temperature below -65 °C. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.

  • Quenching and Work-up: Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 30 minutes. Add water (50 mL) and stir vigorously for 10 minutes. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizing the Workflow

Swern_Oxidation_Workflow Start Starting Material: tert-Butyl 4-fluoro-4- (hydroxymethyl)piperidine Activation Activation of DMSO with Oxalyl Chloride in DCM at -78 °C Start->Activation Alcohol_Addition Addition of Alcohol Solution at -78 °C Activation->Alcohol_Addition Base_Addition Addition of Triethylamine at -78 °C Alcohol_Addition->Base_Addition Quench Quenching with Water and Warming to RT Base_Addition->Quench Workup Aqueous Work-up and Extraction Quench->Workup Purification Purification by Flash Chromatography Workup->Purification Product Final Product: tert-Butyl 4-fluoro-4- formylpiperidine Purification->Product

Caption: Workflow for the Swern Oxidation Protocol.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol offers a milder alternative to the Swern oxidation, operating at room temperature.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate1610418-18-2249.3010.01.0
Dess-Martin Periodinane (DMP)87413-09-0424.1412.01.2
Dichloromethane (DCM), anhydrous75-09-284.93--
Saturated Sodium Bicarbonate Solution----
Sodium Thiosulfate7772-98-7158.11--
Step-by-Step Methodology
  • Reaction Setup: To a solution of tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (2.49 g, 10.0 mmol) in anhydrous dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stir bar, add Dess-Martin periodinane (5.09 g, 12.0 mmol) portion-wise at room temperature.[11]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[9]

  • Quenching and Work-up: Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (50 mL) and sodium thiosulfate (50 mL of a 10% w/v solution). Stir vigorously until the layers are clear.

  • Extraction and Isolation: Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired aldehyde.

Reaction Mechanism: The Swern Oxidation

The Swern oxidation proceeds through a series of well-defined steps, initiated by the activation of DMSO.[3][6]

Swern_Mechanism cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol DMSO DMSO ActivatedSpecies Chloro(dimethyl)sulfonium Chloride DMSO->ActivatedSpecies + OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedSpecies + Alcohol Primary Alcohol Alkoxysulfonium Alkoxysulfonium Salt Alcohol->Alkoxysulfonium + Activated Species Ylide Sulfonium Ylide Alkoxysulfonium->Ylide + Triethylamine (Deprotonation) Aldehyde Aldehyde Ylide->Aldehyde Intramolecular Proton Transfer DMS Dimethyl Sulfide Ylide->DMS

Caption: Simplified Mechanism of the Swern Oxidation.

Initially, DMSO reacts with oxalyl chloride at low temperatures to form the electrophilic chloro(dimethyl)sulfonium chloride.[4][6] The primary alcohol then adds to this activated species, forming an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, deprotonates the carbon adjacent to the oxygen, leading to the formation of a sulfonium ylide.[7] This intermediate then undergoes an intramolecular proton transfer, resulting in the formation of the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.

Troubleshooting and Field Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, ensure all reagents and solvents were anhydrous. Moisture can quench the activated DMSO species. A small additional charge of the activated species and base can sometimes drive the reaction to completion.

  • Low Yield: Low yields can result from the reaction temperature rising above -60 °C during the addition of reagents, which can lead to the decomposition of the activated intermediate.[4] Careful temperature control is critical. Additionally, ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Side Product Formation: Over-oxidation to the carboxylic acid is generally not an issue with the Swern or DMP oxidations under anhydrous conditions.[1][12] If other side products are observed, they may arise from the reaction of the aldehyde product with any unreacted ylide or other reactive species. A clean and prompt work-up is recommended.

Conclusion

The selective oxidation of tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine to its corresponding aldehyde is a crucial step in the synthesis of various pharmaceutical targets. The Swern oxidation protocol detailed in this application note provides a robust and scalable method for achieving this transformation with high yield and purity. The Dess-Martin periodinane oxidation serves as a valuable and convenient alternative, particularly for smaller-scale applications. Careful attention to anhydrous conditions and temperature control are paramount for the success of these reactions.

References

  • Organic Chemistry Tutor. Swern Oxidation. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Chemistry Steps. Swern Oxidation Mechanism. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

  • ResearchGate. Oxidation of Aromatic Aldehydes with Tetrabutylammonium Fluoride: Competition with the Cannizzaro Reaction. [Link]

  • Master Organic Chemistry. Demystifying The Mechanisms of Alcohol Oxidations. [Link]

  • Chemistry LibreTexts. 17.7: Oxidation of Alcohols. [Link]

  • Reagentia. tert-Butyl (3S,4S)-3-Fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (1 x 1 g). [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • PubChem. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. [Link]

  • YouTube. Oxidation of Alcohols: Primary, Secondary and Tertiary. [Link]

  • Reagentia. tert-Butyl (3S,4S)-3-Fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (1 x 100 mg). [Link]

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • PubChem. This compound. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • Patsnap Eureka. Method for preparing (S)-4-((2-bromo-6-fluoro-phenyl) hydroxymethyl) piperidine-1-tert-butyl formate. [Link]

  • NIH. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]

  • YouTube. Dess-Martin-Periodinane oxidation. [Link]

Sources

Chiral synthesis of derivatives from tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the asymmetric synthesis of chiral


-fluoro amines derived from tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate .

This scaffold is a critical building block in medicinal chemistry, particularly for KRAS degraders (PROTACs) and JAK inhibitors, where the quaternary fluorine atom modulates pKa and metabolic stability while the piperidine ring provides a conformational lock.

Executive Summary & Strategic Analysis

The starting material, This compound (CAS 614731-09-8), possesses a plane of symmetry passing through the nitrogen and the C4 carbon, rendering it achiral (prochiral) .[1] However, the transformation of the formyl group (aldehyde) into amines or alcohols creates a new stereogenic center at the exocyclic position.

Because the piperidine ring is symmetric, the challenge lies not in kinetic resolution, but in enantioselective induction . The presence of the


-fluorine atom presents specific synthetic challenges:
  • Instability:

    
    -Fluoro aldehydes are prone to hydration and HF elimination (defluorination) under strongly basic conditions.[1]
    
  • Reactivity: The electron-withdrawing fluorine enhances the electrophilicity of the aldehyde, accelerating nucleophilic attack but also increasing the risk of side reactions.

Selected Strategy: The Ellman Sulfinamide Protocol is the gold standard for this transformation. It provides high diastereoselectivity (


), mild conditions compatible with the labile fluorine, and a self-validating mechanism via NMR monitoring.

Scientific Logic & Mechanism

The synthesis relies on the condensation of the achiral aldehyde with an enantiopure auxiliary, (S)-(-)-2-methyl-2-propanesulfinamide (Ellman's auxiliary).[1]

  • Condensation: The aldehyde reacts with the chiral sulfinamide to form a chiral N-sulfinyl imine. The bulky tert-butyl group on the sulfur directs the geometry of the imine (

    
    -isomer preferred).[1]
    
  • Nucleophilic Addition: When a nucleophile (e.g., Grignard reagent) approaches the imine, the chiral sulfur center dictates the trajectory of attack via a six-membered chair-like transition state (Zimmerman-Traxler model), creating a new stereocenter with predictable absolute configuration.

  • Deprotection: Mild acidic hydrolysis removes the auxiliary, yielding the chiral amine salt and allowing recovery of the sulfur byproduct.

Pathway Visualization[1]

EllmanSynthesis cluster_0 Critical Control Point: Moisture Exclusion Start Start: tert-butyl 4-fluoro- 4-formylpiperidine-1-carboxylate (Achiral / Prochiral) Imine Intermediate: (S,E)-N-Sulfinyl Imine (Chiral Auxiliary Attached) Start->Imine Ti(OEt)4, THF, r.t. Condensation Auxiliary Reagent: (S)-(-)-tert-Butanesulfinamide (Chiral Source) Auxiliary->Imine Transition Transition State: Zimmerman-Traxler Model (Si-face attack blocked) Imine->Transition Grignard Reagent: R-MgBr (Nucleophile) Grignard->Transition SulfinamideProd Product 1: Chiral Sulfinamide (New Stereocenter Formed) Transition->SulfinamideProd Diastereoselective Addition (dr > 95:5) Deprotection Step: HCl / MeOH (Cleavage) SulfinamideProd->Deprotection FinalProduct Final Product: Chiral u03b1-Amino Derivative (Enantiomerically Enriched) Deprotection->FinalProduct Hydrolysis

Caption: Workflow for the asymmetric conversion of the 4-fluoro-aldehyde to a chiral amine using Ellman's auxiliary. The sulfur center induces chirality at the new carbon.

Detailed Experimental Protocols

Protocol A: Synthesis of the Chiral N-Sulfinyl Imine

Objective: Condense the aldehyde with (S)-tert-butanesulfinamide without causing defluorination.

Materials:

  • Aldehyde: this compound (1.0 equiv).[1][2]

  • Auxiliary: (S)-(-)-2-methyl-2-propanesulfinamide (1.1 equiv).[1]

  • Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)

    
    ) (2.0 equiv).[1] Note: Ti(OEt)
    
    
    
    is preferred over CuSO
    
    
    for sterically hindered or fluorinated aldehydes due to superior water scavenging.[1]
  • Solvent: Anhydrous THF (0.5 M concentration).

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the aldehyde (1.0 equiv) and (S)-sulfinamide (1.1 equiv) in anhydrous THF.

  • Activation: Add Ti(OEt)

    
     (2.0 equiv) dropwise via syringe at room temperature. The solution may turn slightly yellow.
    
  • Reaction: Stir at room temperature for 6–12 hours.

    • QC Check: Monitor by TLC (EtOAc/Hexanes). The aldehyde spot should disappear.

  • Quench: Pour the mixture into a vigorously stirred brine solution (equal volume). A white titanium salt precipitate will form.

  • Workup: Filter the suspension through a Celite pad. Wash the cake with EtOAc.

  • Purification: Dry the organic phase over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
    • Stability Note: The imine is hydrolytically unstable; store at -20°C under inert gas.[1]

Protocol B: Diastereoselective Grignard Addition

Objective: Create the stereocenter.

Materials:

  • Substrate: Chiral Imine from Protocol A (1.0 equiv).

  • Reagent: R-MgBr (e.g., Methylmagnesium bromide) (2.0 equiv).[1]

  • Solvent: Anhydrous CH

    
    Cl
    
    
    
    or Toluene. Note: Non-coordinating solvents like DCM often enhance diastereoselectivity compared to THF.

Step-by-Step:

  • Cooling: Dissolve the imine in anhydrous CH

    
    Cl
    
    
    
    and cool to -78°C .
    • Critical: Low temperature is essential to prevent defluorination (

      
      -elimination of HF) and maximize diastereoselectivity (dr).[1]
      
  • Addition: Add the Grignard reagent (2.0 equiv) dropwise over 30 minutes. Maintain internal temperature below -70°C.

  • Equilibration: Stir at -78°C for 2 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Quench with saturated NH

    
    Cl solution at 0°C.
    
  • Isolation: Extract with DCM, dry, and concentrate.

  • Analysis: Analyze the crude diastereomeric ratio (dr) via

    
    H NMR or Chiral HPLC before purification.
    
Protocol C: Cleavage to Final Chiral Amine

Objective: Remove the sulfinyl group to release the free amine.

Step-by-Step:

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4N HCl in Dioxane (4.0 equiv).

  • Stir at room temperature for 1 hour.

  • Concentrate to dryness to obtain the amine hydrochloride salt.

  • Optional: Basify with NaHCO

    
     and extract if the free base is required.
    

Quantitative Data & Validation

Expected Analytical Outcomes
ParameterMethodAcceptance CriteriaNotes
Imine Conversion

H NMR
>95%Disappearance of aldehyde proton (

9.6 ppm).[1] Appearance of imine proton (

8.0-8.5 ppm).[1]
Diastereomeric Ratio (dr) Chiral HPLC>90:10Determined after Grignard addition.
Enantiomeric Excess (ee) Chiral HPLC>98%After recrystallization or chromatography of the sulfinamide.
Fluorine Integrity

F NMR
Single PeakConfirm no HF elimination (no olefinic protons in

H NMR).
Troubleshooting Guide
  • Issue: Low Yield due to Defluorination.

    • Cause: Basic conditions during Grignard addition caused elimination of the

      
      -fluorine.
      
    • Solution: Switch to organolithium reagents at -78°C or use organoaluminum reagents which are less basic.[1] Ensure the quench is buffered.

  • Issue: Poor Diastereoselectivity.

    • Cause: Coordinating solvents (THF) disrupting the transition state.

    • Solution: Switch solvent to Toluene or DCM for the addition step. Add Lewis acids like AlMe

      
       to tighten the transition state.
      

References

  • Ellman, J. A., et al. (1999).[3] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." The Journal of Organic Chemistry. Link[1]

  • PubChem. (n.d.). "this compound."[1][2][4] National Library of Medicine. Link[1]

  • Google Patents. (2024). "Glutarimide-containing pan-KRAS-mutant degrader compounds." WO2024118966A1. Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link[1]

  • Champagne, P. A., et al. (2015). "Fluorine Effects in Lewis Acid Catalyzed Reactions." Chemical Reviews. Link[1]

Sources

Application Note: One-Pot Synthesis of Substituted Piperidines Using Fluorinated Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The strategic incorporation of fluorine or fluorinated groups can significantly enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. This application note presents a detailed, field-proven protocol for the one-pot synthesis of highly functionalized, substituted piperidines via a Lewis acid-catalyzed three-component aza-Diels-Alder reaction. By utilizing a fluorinated aldehyde, an aromatic amine, and an activated diene, this methodology provides a streamlined and efficient route to novel piperidine derivatives with high potential for drug discovery and development.

Introduction: The Strategic Value of Fluorinated Piperidines

Piperidine derivatives are ubiquitous in the pharmaceutical landscape, integral to drugs across a wide range of therapeutic areas.[1] The introduction of fluorine into these scaffolds is a powerful strategy in modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] Specifically, the incorporation of a trifluoromethyl (CF₃) group can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter basicity (pKa) to modulate target engagement and reduce off-target effects.

Traditional multi-step syntheses of such complex heterocycles are often plagued by low overall yields, laborious purification procedures, and significant waste generation. One-pot, multi-component reactions (MCRs) offer a compelling alternative by combining multiple synthetic transformations in a single flask without the isolation of intermediates.[3] This approach aligns with the principles of green chemistry and significantly improves synthetic efficiency. The aza-Diels-Alder reaction, in which an imine acts as the dienophile, is a particularly powerful tool for the construction of nitrogen-containing six-membered rings.[4]

This guide details a robust one-pot protocol that leverages the in situ formation of a trifluoromethyl-substituted imine from a fluorinated aldehyde and an amine, which then undergoes a cycloaddition with an activated diene to yield the desired piperidine scaffold.

Reaction Mechanism and Rationale

The cornerstone of this one-pot synthesis is a Lewis acid-catalyzed domino reaction sequence involving an initial condensation followed by a pericyclic cycloaddition. The mechanism can be dissected into three key stages, as illustrated below.

Stage 1: In Situ Imine Formation

The reaction commences with the condensation of a fluorinated aldehyde (e.g., trifluoroacetaldehyde ethyl hemiacetal) and a primary amine (e.g., aniline). This step is often facilitated by a Lewis acid, which activates the aldehyde carbonyl towards nucleophilic attack by the amine. Subsequent dehydration yields the highly electrophilic trifluoromethyl-substituted imine. The electron-withdrawing nature of the CF₃ group enhances the imine's reactivity as a dienophile in the subsequent cycloaddition.[2]

Stage 2: Lewis Acid-Catalyzed Aza-Diels-Alder Cycloaddition

The Lewis acid catalyst coordinates to the nitrogen atom of the in situ-generated imine, further lowering its LUMO energy and activating it for the [4+2] cycloaddition. An electron-rich diene, such as Danishefsky's diene, then acts as the 4π component. The reaction typically proceeds via a stepwise Mannich-Michael pathway rather than a concerted mechanism, especially when strong Lewis acids are employed.[4][5] This stepwise nature can influence the stereochemical outcome of the reaction.

Stage 3: Hydrolysis and Tautomerization

The initial cycloadduct is a silyl enol ether. Upon aqueous workup, the silyl group is hydrolyzed, leading to an enol intermediate which then tautomerizes to the more stable keto form, yielding the final substituted piperidin-4-one product.

Diagram of the Reaction Mechanism

Aza-Diels-Alder_Mechanism cluster_0 Stage 1: In Situ Imine Formation cluster_1 Stage 2: Aza-Diels-Alder Cycloaddition cluster_2 Stage 3: Hydrolysis & Tautomerization A Fluorinated Aldehyde (R_f-CHO) C Trifluoromethyl Imine (R_f-CH=N-R) A->C + R-NH2 - H2O B Primary Amine (R-NH2) B->C E Cycloadduct (Silyl Enol Ether) C->E + Diene Catalyst1 Lewis Acid (e.g., Yb(OTf)3) Catalyst1->A activates D Danishefsky's Diene D->E F Piperidin-4-one Product E->F Hydrolysis Catalyst2 Lewis Acid Activation Catalyst2->C activates Workup Aqueous Workup (e.g., aq. HCl) Workup->E

Caption: Proposed domino mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-phenyl-2-(trifluoromethyl)-2,3-dihydro-1H-pyridin-4(5H)-one as a representative example.

Materials and Equipment
  • Reactants:

    • Trifluoroacetaldehyde ethyl hemiacetal (≥98%)

    • Aniline (≥99.5%, freshly distilled)

    • Danishefsky's diene (trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene, ≥95%)

    • Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃, ≥98%)

  • Solvent:

    • Acetonitrile (CH₃CN), anhydrous (≤50 ppm H₂O)

  • Reagents for Workup & Purification:

    • Hydrochloric acid (HCl), 1 M aqueous solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc), HPLC grade

    • Hexanes, HPLC grade

    • Silica gel (230-400 mesh)

  • Equipment:

    • Oven-dried round-bottom flask (50 mL) with a reflux condenser

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (Argon or Nitrogen line)

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Flash chromatography system

    • NMR spectrometer (≥400 MHz for ¹H)

    • Mass spectrometer

Experimental Workflow Diagram

Experimental_Workflow start Start setup Assemble oven-dried glassware under inert atmosphere (Ar). start->setup add_reagents Charge flask with Yb(OTf)3 and anhydrous CH3CN. setup->add_reagents add_amine Add aniline via syringe. add_reagents->add_amine add_aldehyde Add trifluoroacetaldehyde ethyl hemiacetal dropwise. add_amine->add_aldehyde stir1 Stir at room temperature for 30 minutes (Imine Formation). add_aldehyde->stir1 add_diene Add Danishefsky's diene via syringe. stir1->add_diene reflux Heat to 60°C and stir for 12-18 hours. add_diene->reflux monitor Monitor reaction by TLC (e.g., 3:1 Hexanes:EtOAc). reflux->monitor monitor->reflux Incomplete cool Cool to room temperature. monitor->cool Reaction Complete hydrolyze Add 1 M HCl and stir vigorously for 1 hour. cool->hydrolyze neutralize Neutralize with saturated aq. NaHCO3. hydrolyze->neutralize extract Extract with Ethyl Acetate (3x). neutralize->extract dry Dry combined organic layers over MgSO4. extract->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify by flash column chromatography. concentrate->purify characterize Characterize pure product (NMR, MS, IR). purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add ytterbium (III) triflate (Yb(OTf)₃, 62 mg, 0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon for 10 minutes. Maintain a positive pressure of argon throughout the reaction.

  • Addition of Solvent and Reagents: Add anhydrous acetonitrile (10 mL) via syringe. Stir the resulting suspension. Add freshly distilled aniline (93 mg, 1.0 mmol, 1.0 equiv) via syringe.

  • In Situ Imine Formation: Add trifluoroacetaldehyde ethyl hemiacetal (173 mg, 1.2 mmol, 1.2 equiv) dropwise to the stirring suspension at room temperature. Stir the mixture for 30 minutes. The solution should become clear.

  • Addition of Diene: Add Danishefsky's diene (208 mg, 1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Cycloaddition: Place the flask in a preheated oil bath at 60°C and stir for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent, visualizing with UV light and/or potassium permanganate stain. The disappearance of the aniline starting material is a key indicator.

  • Workup - Hydrolysis: Once the reaction is complete, cool the flask to room temperature. Add 1 M aqueous HCl (5 mL) and stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the silyl enol ether intermediate.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Neutralize the aqueous layer by the careful addition of saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~7-8). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Workup - Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of 10% to 30% ethyl acetate in hexanes to afford the title compound as a pale yellow oil.

Expected Results and Characterization

The one-pot synthesis is expected to produce the desired 2-trifluoromethyl-substituted piperidin-4-one in moderate to good yields.

EntryFluorinated AldehydeAmineDieneCatalyst (mol%)Yield (%)
1Trifluoroacetaldehyde HemiacetalAnilineDanishefsky's DieneYb(OTf)₃ (10)65-75%
2Trifluoroacetaldehyde Hemiacetal4-MethoxyanilineDanishefsky's DieneYb(OTf)₃ (10)70-80%
3Trifluoroacetaldehyde Hemiacetal4-ChloroanilineDanishefsky's DieneYb(OTf)₃ (10)60-70%
4PerfluorobutyraldehydeAnilineDanishefsky's DieneSc(OTf)₃ (10)55-65%

Note: Yields are based on representative literature procedures for similar transformations and may vary.[2][5]

Characterization of 1-phenyl-2-(trifluoromethyl)-2,3-dihydro-1H-pyridin-4(5H)-one:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.30 (m, 2H, Ar-H), 7.15-7.05 (m, 3H, Ar-H), 5.10 (q, J = 7.2 Hz, 1H, NCH-CF₃), 4.25 (d, J = 16.0 Hz, 1H, NCH₂), 3.95 (d, J = 16.0 Hz, 1H, NCH₂), 2.80-2.60 (m, 2H, CH₂C=O), 2.55-2.45 (m, 2H, CH₂CH₂C=O).

    • Expert Insight: The quartet for the proton alpha to the CF₃ group is characteristic and typically appears around 5.1 ppm with a coupling constant of ~7 Hz due to the adjacent fluorine atoms.[6]

  • ¹³C NMR (100 MHz, CDCl₃): δ 206.5 (C=O), 145.0 (Ar-C), 129.5 (Ar-CH), 124.0 (Ar-CH), 118.0 (Ar-CH), 123.5 (q, J = 280 Hz, CF₃), 65.0 (q, J = 33 Hz, NCH-CF₃), 48.0 (NCH₂), 42.5 (CH₂C=O), 38.0 (CH₂CH₂C=O).

    • Expert Insight: The carbon of the CF₃ group will appear as a quartet with a large coupling constant (~280 Hz). The adjacent methine carbon will also show a quartet with a smaller coupling constant (~33 Hz).[6][7]

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -75.5 (d, J = 7.2 Hz, 3F).

    • Expert Insight: The fluorine spectrum will show a doublet corresponding to the three equivalent fluorine atoms of the CF₃ group, coupled to the adjacent methine proton.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₂H₁₂F₃NO [M+H]⁺, found value should be within ±5 ppm of the calculated mass.

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Low Yield Incomplete imine formation.Ensure anhydrous conditions. Use freshly distilled amine and high-purity aldehyde. Consider using molecular sieves to remove trace water.
Catalyst deactivation.Use high-purity Lewis acid catalyst. Ensure the reaction is run under a strict inert atmosphere.
Low reactivity of diene.Use a more reactive diene, such as Danishefsky's diene. Ensure the diene is fresh and has not polymerized.
Formation of Byproducts Self-condensation of aldehyde or enone.Add the diene only after the imine formation is complete (monitor by TLC or ¹H NMR if possible). Control the reaction temperature carefully.
Decomposition of product.Avoid prolonged heating. Once the reaction is complete, proceed with the workup promptly.
Difficult Purification Close-running impurities.Optimize the solvent system for flash chromatography. Consider a different stationary phase (e.g., alumina) or derivatization of the product to aid separation.

Conclusion

This application note provides a comprehensive and robust protocol for the one-pot synthesis of 2-trifluoromethyl-substituted piperidin-4-ones. The methodology is characterized by its operational simplicity, efficiency, and ability to generate molecular complexity in a single step. By leveraging the principles of multi-component reactions and the unique reactivity of fluorinated aldehydes, this approach offers a powerful tool for medicinal chemists and drug development professionals. The resulting fluorinated piperidine scaffolds are valuable building blocks for the synthesis of novel therapeutic agents with potentially enhanced pharmacological properties.

References

  • Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals. [Link]

  • Catalytic Hydrotrifluoromethylation of Unactivated Alkenes. AWS. [Link]

  • 2 - Supporting Information. pubs.acs.org. [Link]

  • Asymmetric Formal Aza-Diels-Alder Reaction of Trifluoromethyl Hemiaminals with Enones Catalyzed by Primary Amines. PubMed. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]

  • Aza-Diels—Alder Reaction in Fluorinated Alcohols. A One-Pot Synthesis of Tetrahydroquinolines. ResearchGate. [Link]

  • Acid-Free Aza Diels−Alder Reaction of Danishefsky's Diene with Imines. Audrey Yun Li. [Link]

  • Aza-Diels–Alder reaction. Wikipedia. [Link]

  • Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling C4 Epimerization in Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice to help you control epimerization at the C4 position during your chemical reactions. Stereochemical integrity is paramount in drug development and complex molecule synthesis, as even minor changes in the three-dimensional arrangement of atoms can drastically alter a compound's biological activity.[1][2][3][4] This resource is designed to equip you with the knowledge to anticipate, mitigate, and resolve issues related to C4 epimerization.

Understanding the "Why": The Mechanism of C4 Epimerization

Before troubleshooting, it's crucial to understand the underlying chemical principles driving C4 epimerization. Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule. At the C4 position, this process typically involves the formation of a transient intermediate where the stereochemistry is lost, allowing for re-protonation from either face, which leads to a mixture of epimers.

The specific mechanism can vary depending on the molecular scaffold:

  • Enolization: In molecules with a carbonyl group adjacent to the C4 chiral center, such as tetracyclines, epimerization often proceeds through an enol or enolate intermediate. The presence of acidic or basic conditions can catalyze the removal of the C4 proton, leading to the formation of a planar enolate, which upon re-protonation can yield either the original stereoisomer or its C4 epimer.

  • Oxidation-Reduction: In biological systems and some chemical reactions, C4 epimerization can occur via an oxidation-reduction sequence.[5][6] For instance, UDP-glucuronic acid 4-epimerase catalyzes the stereoinversion at the C4-position through a transient UDP-4-ketohexuronic acid intermediate.[5][6] This involves the oxidation of the C4 hydroxyl group to a ketone by a cofactor like NAD+, followed by reduction of the ketone by NADH, which can occur from either side.[5][6]

  • Radical Intermediates: Radical-mediated reactions can also lead to epimerization. For example, the radical SAM enzyme BlsE can be mutated to function as a C4' epimerase.[7][8][9] The proposed mechanism involves hydrogen atom abstraction from C4', forming a substrate radical, followed by a hydrogen atom transfer from a cysteine residue to the opposite face of the radical, resulting in epimerization.[7][8]

Troubleshooting Guide: Common Scenarios and Solutions

This section addresses specific experimental challenges related to C4 epimerization in a question-and-answer format, providing actionable solutions based on mechanistic understanding.

Scenario 1: Tetracycline Antibiotics

Q: I'm working with a tetracycline derivative, and I'm observing significant formation of the inactive C4-epimer in my formulation studies. What factors are causing this, and how can I minimize it?

A: C4 epimerization in tetracyclines is a well-documented issue, leading to the formation of 4-epitetracycline, which has greatly reduced or no antibacterial activity.[10] The primary drivers for this are pH, temperature, and the presence of certain buffer ions.[10][11][12][13]

Probable Causes & Solutions:

Probable CauseExplanationRecommended Solution
pH of the Medium The rate of enolization, and thus epimerization, is highly pH-dependent. For tetracyclines, this process is accelerated in the pH range of 3-7.[10] The equilibrium between the tetracycline and its C4-epimer is also influenced by pH, with a maximum C4 epimer level of 55% observed at pH 3.2 in one study.[11][12]Maintain the pH of your experimental medium outside the 3-7 range. A slightly acidic environment (below pH 3) is often preferred for tetracycline stability.[10]
Elevated Temperature Like most chemical reactions, the rate of epimerization increases with temperature.If your experimental protocol allows, conduct your reactions and store your samples at lower temperatures (e.g., 4°C or on ice) to slow down the epimerization rate.[10]
Buffer Composition Certain buffer ions, such as phosphate and citrate, have been shown to significantly increase the rate of C4 epimerization in tetracyclines.[11][12][13] The reaction rate in 1.0 M phosphate or citrate buffer at pH 4.0 was found to be approximately 70 times faster than in distilled water under the same conditions.[11][12]If possible, avoid using phosphate or citrate buffers. Consider alternative buffering systems that have a lower propensity to catalyze epimerization. If their use is unavoidable, minimize the buffer concentration and the time the tetracycline is exposed to these conditions.

Experimental Protocol: Monitoring Tetracycline Epimerization by HPLC

This protocol provides a general framework for monitoring the formation of C4-epimers. Specific conditions may need to be optimized for your particular tetracycline derivative.

  • Sample Preparation: Prepare your tetracycline solution in the desired buffer and at the intended concentration.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching (Optional but Recommended): Immediately dilute the aliquot in a mobile phase or a solvent that halts the epimerization process (e.g., a highly acidic or basic solution, depending on the stability of your compound).

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is often effective.

    • Detection: UV detection at a wavelength appropriate for tetracyclines (e.g., 280 nm or 355 nm).

  • Quantification: Integrate the peak areas of the parent tetracycline and its C4-epimer. Calculate the percentage of the epimer at each time point.

Scenario 2: Carbohydrate Synthesis

Q: During the synthesis of a complex carbohydrate, I am getting a mixture of C4 epimers. My reaction involves a base-catalyzed step. How can I improve the stereoselectivity?

A: Controlling stereochemistry is a central challenge in carbohydrate synthesis.[14] Epimerization at C4 can occur through various mechanisms, including enolization of an adjacent ketone or oxidation-reduction sequences.

Probable Causes & Solutions:

Probable CauseExplanationRecommended Solution
Strong Base and High Temperature Strong bases can readily deprotonate the C4 position, especially if it's adjacent to an activating group, leading to racemization. Elevated temperatures provide the activation energy for this process.[15]Use a milder, non-nucleophilic base with a sterically hindered structure to suppress the attack on the alpha-hydrogen.[16] Perform the reaction at a lower temperature (e.g., 0°C or -78°C).[17]
Reaction Solvent Polar aprotic solvents like DMF can sometimes increase the rate of epimerization.[17]Consider using less polar solvents or a solvent mixture that can suppress epimerization. For example, a mixture of chloroform and trifluoroethanol has been reported to be effective in some peptide syntheses.[17]
Protecting Group Strategy The electronic nature of neighboring protecting groups can influence the acidity of the C4 proton.Judicious choice of protecting groups can be critical. Electron-withdrawing groups on adjacent positions can increase the acidity of the C4 proton, making it more susceptible to epimerization.
Thermodynamic vs. Kinetic Control The observed product ratio might be the result of thermodynamic equilibration, where the more stable epimer is favored.Aim for kinetic control by using conditions that favor the formation of the desired, potentially less stable, epimer and then immediately quenching the reaction or proceeding to the next step before equilibration can occur.

Workflow for Optimizing Stereoselectivity

Caption: Troubleshooting workflow for C4 epimerization in synthesis.

Scenario 3: Peptide Synthesis

Q: I am synthesizing a peptide containing a C-terminal amino acid that is prone to epimerization. What coupling reagents and conditions are best to avoid this?

A: Epimerization during peptide synthesis is a significant concern, particularly during the activation of the carboxylic acid of an N-protected amino acid or peptide.[16][18] The C-terminal amino acid is especially susceptible during the coupling of peptide fragments.

Probable Causes & Solutions:

Probable CauseExplanationRecommended Solution
Over-activation of the Carboxylic Acid Certain coupling reagents can lead to the formation of highly reactive intermediates, such as oxazolones, which are prone to racemization.Use coupling reagents known to suppress epimerization. Carbodiimides like DCC or DIC in the presence of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are effective.[17] Urnium-based reagents like HBTU and HATU are also good choices, but should be used with a non-nucleophilic base.
Choice of Base Tertiary amines are commonly used, but sterically unhindered bases can abstract the alpha-proton, leading to epimerization.[16]Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine.
Addition of Metal Salts Certain metal salts have been shown to act as epimerization suppressants.The addition of CuCl₂ in combination with HOBt and a carbodiimide has been reported to be highly effective in preventing epimerization, even for sensitive amino acids.[16][19] Other salts like ZnCl₂ and AlCl₃ have also shown some suppressive effects.[16][19]

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for detecting and quantifying C4 epimers?

A1: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS/MS) detector is the most common and reliable method.[20][21][22][23] Chiral HPLC columns can also be used for baseline separation of epimers. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between epimers, although it is generally less sensitive for quantification of minor components.

Q2: Can enzymes be used to control C4 epimerization?

A2: Yes, enzymes called epimerases catalyze the interconversion of epimers.[24] In some biosynthetic applications, epimerases can be used to produce the desired C4 stereoisomer from a more readily available starting material.[14] Conversely, understanding the mechanism of enzymatic epimerization can provide insights into how to prevent it in chemical synthesis.[5][6]

Q3: What is "chiral pool synthesis" and how can it help avoid C4 epimerization?

A3: Chiral pool synthesis utilizes readily available chiral molecules from natural sources, such as amino acids or sugars, as starting materials.[1][25] By starting with a molecule that already possesses the correct stereochemistry at the desired centers, you can often design a synthetic route that avoids harsh conditions that could cause epimerization at those centers.[1][25]

Q4: Are there any computational methods to predict the likelihood of C4 epimerization?

A4: Yes, computational chemistry can be a powerful tool. Methods like Density Functional Theory (DFT) can be used to calculate the energy barriers for proton abstraction and the relative stabilities of the two epimers.[25] This can help in predicting which reaction conditions are more likely to lead to epimerization and in designing substrates that are less prone to this side reaction.[25]

Mechanism of Base-Catalyzed C4 Epimerization

G cluster_0 Reaction Pathway A Desired C4 Epimer B Enolate Intermediate (Planar) A->B -H+ (Base) B->A +H+ C Undesired C4 Epimer B->C +H+ D Base E H-Base+ F H+

Sources

Managing racemization of chiral centers in derivatives of this compound

Technical Support Center: Racemization Control in -Chiral Carbonyl Derivatives

Case ID: RAC-ALPHA-001 Status: Open Priority: Critical Subject: Managing Stereochemical Integrity in Labile


Introduction: The Scope of Instability

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed a loss of enantiomeric excess (ee%) in a derivative containing an acidic


-proton

This guide treats "The Compound" as a representative of the labile


-chiral carbonyl class



Module 1: Synthetic Integrity & Reaction Optimization

Ticket #1: "My ee% drops significantly during coupling/alkylation."

Root Cause Diagnosis: The most common cause is base-mediated proton abstraction leading to a planar enolate intermediate. When this intermediate re-protonates, it does so without facial selectivity, resulting in a racemic mixture.

The Mechanism of Failure

The following diagram illustrates the pathway of stereochemical loss.

RacemizationMechanismcluster_0Critical Control PointStartPure (S)-Enantiomer(Tetrahedral)TransitionPlanar Enolate(Achiral Intermediate)Start->Transition Deprotonation(-H+)BaseBase (B:)Base->TransitionProductRacemic Mixture(50% R / 50% S)Transition->Product Reprotonation(+H+ from either face)

Figure 1: The base-catalyzed enolization pathway. The planar enolate destroys stereochemical information.

Troubleshooting Protocol: Synthetic Optimization
VariableRecommendationTechnical Rationale
Base Selection Collidine or 2,6-Lutidine Sterically hindered bases reduce the kinetic rate of

-proton abstraction compared to TEA or DIPEA.
Coupling Additives HOBt or HOAt These form "active esters" that react faster with the amine nucleophile than the rate of oxazolone formation (a primary racemization pathway in peptides).
Temperature -10°C to 0°C Racemization is highly temperature-dependent. Kinetic control is easier to maintain at lower temperatures.
Solvent DCM or DMF (Low Temp) Avoid highly polar protic solvents (MeOH) during basic steps, as they facilitate proton exchange.

Expert Tip: If synthesizing Thalidomide analogs, avoid strong bases (NaH, LiHMDS) if the chiral center is already established. Use weak inorganic bases (

Module 2: Analytical Troubleshooting (HPLC/SFC)

Ticket #2: "I see a 'plateau' or bridge between my enantiomer peaks."

Root Cause Diagnosis: This is a classic signature of On-Column Racemization . The compound is interconverting during the chromatographic run. This is common for Thalidomide derivatives which have a low energy barrier for inversion (

Diagnostic Workflow

AnalyticalTroubleshootingStartIssue: Poor Separationor 'Plateau' Between PeaksCheckTempCheck Column TemperatureStart->CheckTempTempActionAction: Lower Temp(Try 10°C or 5°C)CheckTemp->TempActionHigh Temp acceleratesinterconversionCheckSolventCheck Mobile Phase pHTempAction->CheckSolventIf problem persistsSolventActionAction: Switch toAcidic Modifier (0.1% TFA)CheckSolvent->SolventActionBasic pH promotesenolizationCheckColumnCheck Stationary PhaseSolventAction->CheckColumnColumnActionAction: Use Immobilized Phase(Chiralpak IA/IC)CheckColumn->ColumnActionSpecific interactionsmay catalyze inversion

Figure 2: Decision tree for diagnosing on-column racemization.

FAQ: Analytical Method Development

Q: Why do I see a third "ghost" peak? A: If your compound contains a second chiral center that is stable, racemization of the labile center results in diastereomers , not enantiomers. Diastereomers have different physical properties and will elute as distinct peaks, often confusing the integration.

Q: Can I use Ethanol in my mobile phase? A: Yes, but be cautious. Protic solvents can facilitate proton exchange. If you observe peak broadening, switch to a polar aprotic modifier like Acetonitrile (if using an Immobilized CSP) or stick to Hexane/IPA mixtures.

Q: How do I calculate accurate ee% if they are interconverting? A: You must perform Cryogenic HPLC . Cool the column to 0°C–4°C. At this temperature, the rate of racemization (


Module 3: Storage & Biological Stability

Ticket #3: "The compound racemizes in the freezer."

Root Cause Diagnosis: Even in solid state, residual moisture or trace acidity/basicity from the workup can catalyze inversion. For Thalidomide-like imides, hydrolysis is a competing degradation pathway.

Stability Protocol:

  • Lyophilization: Store the compound as a lyophilized powder, not an oil. The crystal lattice often locks the conformation, preventing the planar transition required for racemization.

  • Buffer Selection (In Vitro Assays):

    • Avoid: Phosphate buffers at pH > 7.4 (High risk of ring opening and racemization).

    • Preferred: Citrate or Acetate buffers (pH 5.0–6.0) if the assay tolerates it.

  • Solvent for Stock Solutions:

    • Dissolve in pure DMSO-d6 (acid-free) for NMR.

    • Store stock solutions in DMSO at -20°C. Avoid storing in water or methanol.

References

  • Mechanism of Base-Catalyzed Racemiz

    • Source: ResearchG
    • Title: "General mechanism of base‐catalysed racemis
    • Context: Defines the enolate intermediate and the role of solvent polarity in stabilizing the transition st
  • Peptide Coupling Optimiz

    • Source: Bachem Technical Guides
    • Title: "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
    • Context: Validates the use of HOBt/HOAt and Collidine to suppress oxazolone-mediated racemiz
  • Thalidomide Racemiz

    • Source: NIH / PubMed
    • Title: "The Thalidomide Paradox: Chiral Inversion and Plasma Pharmacokinetics."[1][2]

    • Context: details the rapid in vivo inversion (

      
      ) and the catalytic role of Albumin.[1]
      
  • Chiral HPLC Troubleshooting

    • Source: Chiral Technologies (Daicel)
    • Title: "Troubleshoot Chiral Column Performance: Efficiency & Resolution."
    • Context: Provides protocols for solvent switching and diagnosing on-column degrad

Column chromatography conditions for separating diastereomers of reaction products

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed to be modular, allowing you to jump directly to the troubleshooting step relevant to your current experimental bottleneck.

Topic: Column Chromatography Conditions for Separating Diastereomers Role: Senior Application Scientist Status: Active Support

Core Principles & Method Development

Q: Why are my diastereomers not separating on silica gel even though they are chemically distinct? A: Unlike enantiomers, diastereomers have different scalar physical properties (boiling point, dipole moment, polarity). However, these differences can be subtle.[1] If standard silica (Normal Phase) fails, your diastereomers likely have nearly identical adsorption coefficients due to similar accessible polar surface areas.

The Fix: You must exploit Shape Selectivity or Orthogonal Interactions .

  • Shape Selectivity: If the polarity is identical, switch to a stationary phase that discriminates based on steric bulk.

    • Recommendation: Switch from Silica to C18 (Reverse Phase) or Phenyl-Hexyl . Phenyl phases interact via

      
       stacking, which is highly sensitive to the spatial arrangement of aromatic groups in diastereomers.
      
  • Orthogonal Interactions: Change the mechanism of retention. If dipole-dipole (silica) fails, move to hydrogen-bonding donors/acceptors.

Q: How do I translate a "barely separated" TLC spot (


) to a successful column? 
A:  A 

of 0.05 is insufficient for standard gravity columns but viable for Flash Chromatography if optimized.
  • Lower the Polarity: Reduce the polar component of your mobile phase so the target compound elutes at

    
     0.15–0.20 (instead of the standard 0.35). This increases the Number of Theoretical Plates (
    
    
    
    ) the compound experiences.
  • Change the Solvent Class: If you are using Hexane/Ethyl Acetate, switch to Dichloromethane (DCM)/Methanol or Toluene/Acetone . Toluene is often underutilized but excellent for separating diastereomers because it participates in

    
    -interactions.
    

Q: Normal Phase vs. Reverse Phase: Which should I choose? A:

  • Normal Phase (Silica): Best for preparative scale-up of synthetic intermediates. It is cheaper and allows for higher loading.

    • Critical Check: Are your compounds soluble in Hexane/DCM? If yes, start here.

  • Reverse Phase (C18/C8): Best for final compounds, polar molecules, or difficult diastereomers where "greasy" side chains dominate the structure.

    • Insight: C18 often resolves diastereomers that co-elute on silica because it separates based on hydrophobic surface area, which changes significantly with conformation (e.g., syn vs. anti relationships hiding/exposing alkyl groups).

Troubleshooting Guide (Symptom-Based)
Symptom: Co-elution (The "Snowman" Peak)

Two peaks merge into one broad peak or show a shoulder.

Potential CauseTechnical ExplanationCorrective Action
Selectivity Issue The mobile phase does not differentiate the analytes' interaction energies.Change Solvent System. If using Hex/EtOAc, switch to DCM/MeOH or Toluene/EtOAc. Different solvent selectivity groups interact with different functional groups.
Overloading Mass overload saturates the stationary phase active sites, causing band broadening that masks separation.Reduce Load. For difficult diastereomers (

), load <1% of the silica mass (e.g., 100mg sample on 10g silica).
Fast Elution

(Retention factor) is too low; compounds rush through without enough interaction time.
Weaken Solvent. Reduce the polar component by 50%. Target an elution volume of 5–10 column volumes (CV).
Symptom: Peak Tailing

The peak has a sharp front but a long, dragging tail.

  • Cause 1: Silanol Activity. Unreacted acidic silanols on the silica surface interact strongly with basic amines or hydrogen bond acceptors.

    • Fix: Add 1% Triethylamine (TEA) (for basic compounds) or 1% Acetic Acid (for acidic compounds) to the mobile phase. This "caps" the active sites.

  • Cause 2: Poor Solubility. The compound is precipitating at the head of the column or within the pores.

    • Fix: Ensure the sample is fully soluble in the mobile phase. If loading with DCM but running in Hexane, the compound may crash out. Use solid loading (adsorb sample onto Celite or Silica) to eliminate solvent mismatch.

Standardized Protocols
Protocol A: The "Triangle" Scouting Method for TLC

Do not guess solvent ratios. Use this systematic approach to find the maximum resolution (


).
  • Prepare three solvent systems with different selectivity properties:

    • System A: Hexane / Ethyl Acetate (Standard)

    • System B: Dichloromethane / Methanol (Polar/Protic)

    • System C: Toluene / Acetone (Pi-active/Dipolar aprotic)

  • Adjust polarity for each system so the target spot is at

    
    .
    
  • Run the Diastereomer Mix in all three systems side-by-side.

  • Compare

    
    : 
    
    • If System A gives

      
       and System C gives 
      
      
      
      , System C is your column solvent , even if you are less familiar with it.
Protocol B: Flash Column Loading for Diastereomers

Poor loading destroys separation.

  • Dissolve the crude mixture in a minimum amount of DCM or Acetone.

  • Add dry silica gel (ratio: 1g silica per 1g sample).

  • Evaporate the solvent under vacuum (Rotovap) until you have a free-flowing powder.

  • Load this powder as a flat layer on top of your pre-packed column.

    • Why? This eliminates "solvent effects" where the injection solvent washes the compound down the column before the gradient starts, broadening the band.

Visual Decision Tree

The following diagram outlines the logical workflow for separating difficult diastereomers.

DiastereomerSeparation Start Start: Diastereomer Mixture TLC_Scout Step 1: TLC Scouting (Hex/EtOAc vs. DCM/MeOH vs. Toluene) Start->TLC_Scout Check_Rf Check Delta Rf TLC_Scout->Check_Rf Good_Sep Delta Rf > 0.15 Check_Rf->Good_Sep Separation Visible Poor_Sep Delta Rf < 0.10 Check_Rf->Poor_Sep Overlap / Co-elution Flash_Column Run Flash Column (Load < 5% w/w) Good_Sep->Flash_Column Optimize Optimization Loop Poor_Sep->Optimize Success Pure Diastereomers Isolated Flash_Column->Success Change_Selectivity Strategy A: Change Solvent Class (e.g., use Toluene or CHCl3) Optimize->Change_Selectivity First Attempt Change_Phase Strategy B: Change Stationary Phase (C18, CN, or Phenyl-Hexyl) Optimize->Change_Phase If Solvents Fail Change_Selectivity->TLC_Scout Re-test Prep_HPLC Switch to Prep-HPLC (High Resolution Required) Change_Phase->Prep_HPLC Prep_HPLC->Success

Figure 1: Decision matrix for optimizing diastereomer separation. Note the critical pivot to changing stationary phases if solvent optimization fails.

References
  • Reich, H. J. (2017). Chromatography. University of Wisconsin-Madison. [Link]

    • Context: Authoritative source on solvent selectivity groups and "triangle" optimiz
  • Agilent Technologies. (2020). LC Troubleshooting Guide: Peak Shape Issues. [Link]

    • Context: Technical details on peak tailing and silanol activity.
  • Phenomenex. (2025).[2] Normal Phase vs. Reversed Phase Chromatography. [Link]

    • Context: Comparison of stationary phase mechanics for isomer separ
  • Chromatography Forum. (2024). Separation of Diastereomers Discussion Board. [Link]

    • Context: Peer-reviewed community troubleshooting for specific difficult separ

Sources

Validation & Comparative

A Study on the Effect of the Fluorine Atom on the Biological Activity of its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the fluorine atom is not merely a halogen; it is a precision tool for molecular editing.[1] Often termed "the bioisostere of the 21st century," fluorine substitution is present in approximately 20-25% of all pharmaceuticals on the market, including blockbusters like Atorvastatin , Fluoxetine , and Sitagliptin .

This guide objectively compares the performance of fluorine-substituted derivatives against their non-fluorinated counterparts (Hydrogen, Methyl, Hydroxyl). We analyze the three critical axes of medicinal chemistry: Physicochemical Properties , Metabolic Stability , and Binding Affinity .

Part 1: Physicochemical Profiling (The "Specs")

To understand why fluorine is effective, we must first compare its fundamental "specifications" against the atoms it replaces. Fluorine occupies a unique "Goldilocks" zone—it is small enough to mimic hydrogen sterically but electronegative enough to mimic oxygen electronically.

Table 1: Comparative Atomic Properties

Data aggregated from Bondi’s Van der Waals radii and Pauling Electronegativity scales.

PropertyHydrogen (H)Fluorine (F) Oxygen (O)Methyl (-CH₃)
Van der Waals Radius (Å) 1.201.47 1.522.00
Electronegativity (Pauling) 2.14.0 3.52.5 (Carbon)
C-X Bond Length (Å) 1.091.35 1.431.54
Bond Energy (kcal/mol) ~99~116 ~85~83
Analysis of the Data[2][3][4][5][6][7][8][9][10][11]
  • Steric Mimicry: Fluorine’s radius (1.47 Å) is much closer to Oxygen (1.52 Å) than to Methyl (2.00 Å). This allows F to replace OH groups (isosteres) without imposing significant steric penalties that would disrupt protein binding pockets.

  • Electronic Modulation: Fluorine is the most electronegative element.[2][3][4] When substituting Hydrogen (H), it drastically alters the electron distribution of the molecule (Inductive Effect,

    
    ), which we will explore in the pKa section.
    

Part 2: Metabolic Stability (The "Armor")

The most common application of fluorine is blocking "soft spots"—sites on a drug molecule prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes.

Mechanism of Action: The C-F Shield

CYP enzymes typically detoxify drugs by hydroxylating C-H bonds. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry.[2][5] Replacing a metabolically labile C-H bond with C-F effectively "armors" the molecule.

  • C-H Bond Strength: ~99 kcal/mol (Vulnerable to CYP oxidation)

  • C-F Bond Strength: ~116 kcal/mol (Resistant to CYP oxidation)

Visualization: The Metabolic Blocking Mechanism

The following diagram illustrates the decision logic and mechanism for using Fluorine to block metabolic clearance.

MetabolicBlocking Drug Lead Compound (High Clearance) CYP CYP450 Enzyme (Oxidative Attack) Drug->CYP Exposed C-H Site Fluorinated Fluorinated Analog (Metabolically Stable) Drug->Fluorinated Medicinal Chemistry (H -> F Substitution) Metabolite Hydroxylated Metabolite (Inactive/Excreted) CYP->Metabolite C-H Bond Cleavage (Low Energy Barrier) CYP->Fluorinated Blocked! (High Energy Barrier) Fluorinated->CYP Exposed C-F Site

Caption: Figure 1. Mechanism of metabolic blocking.[6][7] The high dissociation energy of the C-F bond prevents the CYP450 catalytic cycle from inserting oxygen.

Case Study Data: Ezetimibe Analogues

In the development of cholesterol absorption inhibitors, the para-position of the phenyl ring was identified as a metabolic soft spot.

Compound VariantSubstituent (Para)Microsomal Half-Life (

)
Metabolic Fate
Analog A Hydrogen (-H)< 15 minRapid hydroxylation to phenol
Analog B Methyl (-CH₃)~ 25 minBenzylic oxidation
Ezetimibe Fluorine (-F) > 120 min Oxidation Blocked

Insight: The Fluorine atom prevents the formation of the phenolic metabolite, significantly extending the drug's duration of action without altering the overall size of the molecule enough to lose potency.

Part 3: Electronic Tuning & pKa Modulation

Fluorine's electronegativity allows chemists to fine-tune the basicity (pKa) of nearby amines. This is critical for membrane permeability .

  • The Problem: Highly basic amines (pKa > 9) are protonated at physiological pH (7.4). Charged molecules cannot easily cross the lipophilic cell membrane.

  • The Solution: Placing a Fluorine atom on a carbon adjacent (beta) to the amine pulls electron density away, lowering the pKa. This increases the fraction of the drug that is uncharged and able to permeate the cell.

Table 2: Effect of Fluorination on Amine pKa and Lipophilicity (LogD)

Comparison of Ethylamine derivatives.

CompoundStructurepKa (Basicity)% Neutral at pH 7.4Permeability Impact
Ethylamine CH₃-CH₂-NH₂10.7< 0.1%Poor (Trapped outside cell)
2-Fluoroethylamine F-CH₂-CH₂-NH₂9.0 ~ 2.5%Moderate Improvement
2,2-Difluoroethylamine F₂CH-CH₂-NH₂7.5 ~ 44%High (Optimal)
2,2,2-Trifluoroethylamine F₃C-CH₂-NH₂5.7> 98%High (But may lose binding affinity)

Scientific Insight: The addition of two fluorine atoms brings the pKa close to physiological pH, balancing solubility (charged form) with permeability (neutral form).

Part 4: Experimental Protocols

To validate the effects described above, the following workflows are standard in the industry.

Protocol A: Synthesis via Deoxyfluorination (DAST)

Objective: To convert a secondary alcohol to a fluoride, inverting stereochemistry (SN2).

  • Preparation: Dissolve the starting alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert Nitrogen atmosphere. Cool to -78°C.

  • Reagent Addition: Slowly add Diethylaminosulfur trifluoride (DAST , 1.2 eq) dropwise. Caution: DAST reacts violently with water.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC or LC-MS.

  • Quench: Cool back to 0°C and quench by slow addition of saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x). Dry combined organics over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel).

Protocol B: Microsomal Stability Assay (Validation of Metabolic Blocking)

Objective: To quantify the half-life (


) improvement of the fluorinated derivative.
  • Incubation: Prepare a reaction mixture containing liver microsomes (0.5 mg/mL protein), the test compound (1 µM), and MgCl₂ in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM) to initiate the metabolic reaction.

  • Sampling: At time points

    
     min, remove aliquots (50 µL).
    
  • Quenching: Immediately add the aliquot to ice-cold Acetonitrile (150 µL) containing an internal standard (e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge samples (4000 rpm, 10 min). Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    is the elimination rate constant.

References

  • Bondi, A. (1964). "Van der Waals Volumes and Radii." Journal of Physical Chemistry.

  • Hagenaars, et al. (2018). "Improving metabolic stability of fluorine-18 labeled verapamil analogs." Nuclear Medicine and Biology.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

Comparative Guide: Stability-Indicating Assay Development for tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Vulnerability Profile

Developing a stability-indicating method (SIM) for tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate (hereafter TBF-FPC ) requires a nuanced understanding of its dual-functionality. Unlike robust APIs, TBF-FPC is a reactive intermediate featuring a Boc-protected amine and an


-fluoro aldehyde .

This guide compares two primary analytical strategies: Direct Reversed-Phase HPLC (UV) versus Pre-Column Derivatization (DNPH) . While Direct UV is sufficient for process checks, this guide argues that Derivatization is superior for definitive stability profiling due to the weak chromophore of the aldehyde and the polarity of oxidative degradants.

Molecular Vulnerability Analysis

The stability profile of TBF-FPC is governed by three competing degradation pathways. Understanding these is the prerequisite for selecting the correct column chemistry.

  • Oxidative Instability (Primary Risk): The C4-formyl group is highly susceptible to auto-oxidation, converting the aldehyde to the corresponding carboxylic acid . This degradant is significantly more polar and often co-elutes with the solvent front in standard C18 methods.

  • Acid Lability: The tert-butoxycarbonyl (Boc) group is acid-sensitive. Mobile phases with pH < 2.5 or high column temperatures (>40°C) can induce in-situ deprotection during the run, creating "ghost peaks" of the free amine.

  • Hydration & Hemiacetal Formation: The electron-withdrawing fluorine atom at the

    
    -position destabilizes the carbonyl, making it prone to hydration (gem-diol formation) in aqueous mobile phases, leading to peak broadening or splitting.
    

DegradationPathways Parent TBF-FPC (Parent Aldehyde) Acid Degradant A: Carboxylic Acid (Oxidation) Parent->Acid [O] / Air Amine Degradant B: Des-Boc Amine (Acid Hydrolysis) Parent->Amine H+ / pH < 3 GemDiol Transient Species: Gem-Diol (Hydration) Parent->GemDiol H2O / Equilibrium

Figure 1: Primary degradation pathways for TBF-FPC. The equilibrium with the Gem-Diol is a critical consideration for mobile phase selection.

Comparative Methodology: Direct UV vs. Derivatization

The following table contrasts the two dominant approaches for analyzing TBF-FPC.

FeatureMethod A: Direct RP-HPLC (Recommended for In-Process) Method B: DNPH Derivatization (Recommended for Stability)
Principle Separation of intact molecule on C18/Phenyl column.Pre-column reaction with 2,4-DNPH to form stable hydrazone.
Detection UV @ 210 nm (Boc carbonyl).[1]UV/Vis @ 360 nm (Hydrazone chromophore).
Sensitivity Low . Aldehyde has weak UV; relies on Boc.High . Molar extinction coefficient

.
Selectivity Moderate .[2][3] Acid degradant elutes early (k' < 1).Excellent . Acid does not react; Aldehyde shifts to high retention.
Stability Impact Risk of on-column degradation (acidic MP)."Freezes" the aldehyde chemistry immediately.
Throughput High (No sample prep).Low (Requires 30 min reaction time).
Expert Verdict
  • Use Method A for rapid purity checks during synthesis.

  • Use Method B for formal ICH Q1A stability studies. The shift to 360 nm eliminates interference from non-carbonyl impurities and provides the sensitivity required to track degradation < 0.1%.

Detailed Experimental Protocols

Method A: Direct RP-HPLC (Optimized for Polarity)

Rationale: Standard C18 columns often fail to retain the polar acid degradant. We utilize a Phenyl-Hexyl stationary phase, which engages in


 interactions with the Boc group and offers alternate selectivity for the fluorine moiety.
  • Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (Buffer prevents Boc hydrolysis; Acetate suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0.0 min: 10% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 10% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV 210 nm.[1]

  • Column Temp: 30°C (Do not exceed to prevent thermal degradation).

Method B: DNPH Derivatization (The Stability Standard)

Rationale: 2,4-Dinitrophenylhydrazine (DNPH) reacts specifically with the aldehyde to form a hydrazone. This converts the unstable, low-UV analyte into a stable, high-UV derivative.

Reagents:

  • DNPH Reagent: Dissolve 100 mg 2,4-DNPH in 20 mL ACN + 1 mL conc. HCl (Use fresh).

  • Diluent: Acetonitrile.[1]

Protocol:

  • Sample Prep: Dissolve 10 mg TBF-FPC in 10 mL ACN.

  • Reaction: Transfer 1.0 mL of sample solution to a vial. Add 1.0 mL DNPH Reagent .

  • Incubation: Vortex and let stand at 40°C for 30 minutes.

  • Analysis: Inject directly (or dilute if signal is saturated).

Chromatographic Conditions (Method B):

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Isocratic ACN:Water (60:40 v/v) containing 0.1% Formic Acid.

  • Detection: 360 nm (Specific to hydrazone).

  • Retention: The TBF-FPC-DNPH derivative elutes significantly later than the reagent excess, ensuring clean integration.

Forced Degradation Protocol (ICH Q1A Compliant)

To validate the specificity of the chosen method, you must demonstrate that the assay can detect degradation products without interference.

Stress TypeConditionExpected Degradation PathwayNeutralization/Quench
Acid Hydrolysis 0.1 N HCl, RT, 24hLoss of Boc group (Amine formation).Neutralize with 0.1 N NaOH.
Base Hydrolysis 0.1 N NaOH, RT, 4hPotential HF elimination; Ester hydrolysis.Neutralize with 0.1 N HCl.
Oxidation 3% H₂O₂, RT, 2hConversion to Carboxylic Acid (Major). Quench with 10% Sodium Metabisulfite.
Thermal 60°C, 7 daysDecarboxylation; General decomposition.Dilute in cold solvent.
Photolytic 1.2M lux hoursRadical oxidation; Fluorine elimination.Keep in amber glassware post-exposure.

Critical Note: For the Oxidation sample, if using Method A (Direct UV), ensure the carboxylic acid peak is resolved from the void volume. If using Method B (Derivatization), the carboxylic acid will not react with DNPH and will disappear from the 360 nm chromatogram, proving specificity (mass balance must be checked via Method A).

Workflow Visualization

The following diagram illustrates the decision tree for selecting the appropriate assay based on the stage of drug development.

MethodSelection Start Start: TBF-FPC Analysis Purpose Define Purpose Start->Purpose Routine Routine QC / Process Check Purpose->Routine Stability Formal Stability / Impurity Profiling Purpose->Stability MethodA Method A: Direct UV (Phenyl-Hexyl) Fast, Moderate Sensitivity Routine->MethodA MethodB Method B: DNPH Derivatization High Specificity, High Sensitivity Stability->MethodB ResultA Output: Purity % (Area Norm) MethodA->ResultA ResultB Output: Exact Aldehyde Assay % MethodB->ResultB

Figure 2: Decision matrix for analytical method selection.

References

  • International Council for Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)."[4][5][6][7] ICH Guidelines, 2003.[4] [Link]

  • Shibatomi, K., et al.

    
    -branched aldehydes."[3] Chemical Communications, 2015. [Link]
    
  • PubChem. "this compound Compound Summary." National Institutes of Health, 2025. [Link]

  • Vanden Branden, C., et al. "RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes." Journal of Lipid Research, 2008. [Link]

Sources

Inter-Laboratory Validation of Analytical Methods for Cannabidiol (CBD): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-Laboratory Validation of Analytical Methods for Cannabidiol (CBD) Content Type: Publish Comparison Guide

Executive Summary

In the rapidly evolving landscape of botanical drug development, Cannabidiol (CBD) presents unique analytical challenges. The distinction between hemp (<0.3% THC w/w) and marijuana, alongside the thermal instability of acidic precursors (CBDA), demands rigorous method validation. This guide objectively compares the industry "Gold Standard"—High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) —against its primary alternatives, Gas Chromatography (GC-FID) and LC-MS/MS.

Drawing on data from the NIST Cannabis Laboratory Quality Assurance Program (CannaQAP) and AOAC Official Methods (2018.11) , we provide a blueprint for establishing inter-laboratory reproducibility, addressing the "potency inflation" crisis often observed in commercial testing.

Part 1: The Methodological Landscape (Product vs. Alternatives)

To ensure scientific integrity, researchers must select an analytical technique that matches their data requirements (speciation vs. total quantification).

The "Product": HPLC-DAD (AOAC Official Method 2018.11)

Core Advantage: Speciation without Derivatization. HPLC-DAD is the preferred method for potency testing because it analyzes the sample at ambient temperatures. This allows for the distinct quantification of Cannabidiolic Acid (CBDA) and neutral CBD .

  • Status: AOAC First Action Official Method.[1][2][3]

  • Applicability: Dried plant materials, concentrates, and oils.[4][5][6]

Alternative A: Gas Chromatography (GC-FID)

Core Mechanism: Uses heat for volatilization. Critical Limitation: The injector port temperature (typically 250°C+) causes instantaneous decarboxylation.



GC-FID reports "Total CBD" directly but cannot distinguish between the acid and neutral forms, losing critical phytochemical data.
Alternative B: LC-MS/MS (Triple Quadrupole)

Core Mechanism: Mass spectral fragmentation. Critical Limitation: While offering superior sensitivity (ppb level), LC-MS/MS suffers from matrix effects (ion suppression/enhancement) in complex botanical extracts, leading to higher inter-lab variability unless isotopically labeled internal standards are strictly used.

Comparative Performance Data

The following data summarizes inter-laboratory performance metrics derived from AOAC validation studies and NIST exercises.

Table 1: Comparative Validation Metrics

FeatureHPLC-DAD (Recommended) GC-FID (Alternative) LC-MS/MS (Alternative)
Analyte Specificity High (Separates Acid/Neutral)Low (Total Quant Only)Very High (Mass Spec ID)
Repeatability (RSDr) 0.78% – 4.5% 1.5% – 6.0%5.0% – 12.0%
Reproducibility (RSDR) 2.5% – 6.0% 4.0% – 8.0%10% – 25%
Linearity Range 1 – 50 µg/mL10 – 500 µg/mL0.001 – 1 µg/mL
Recovery Rates 90.7% – 99.2%85% – 105%70% – 120% (Matrix dependent)
Primary Risk Peak Co-elutionThermal DegradationIon Suppression

Data Source: Synthesized from AOAC OMA 2018.10/2018.11 validation data and NIST CannaQAP reports.

Part 2: Inter-Laboratory Validation Protocol

To validate the HPLC-DAD method across multiple sites, a "Self-Validating System" must be employed. This protocol ensures that variability stems from the sample, not the method.

Phase 1: Study Design & Homogeneity

Before distribution, the lead laboratory must prove the samples are uniform.

  • Sieving : Grind plant material to pass a 1mm sieve (avoid heat generation).

  • Homogeneity Test : Analyze 10 randomly selected units in duplicate.

  • Criterion : The between-bottle variance must be statistically insignificant (

    
    -test, 
    
    
    
    ) compared to the method repeatability.
Phase 2: The Blinded Study

Participating labs (n=8 minimum) receive:

  • Blind Coded Samples : High CBD (Hemp), High THC (Marijuana), and Spiked Blanks.

  • System Suitability Standard : A certified reference material (CRM) to verify column resolution (

    
     between CBD and CBDA).
    
Visualizing the Validation Workflow

ValidationWorkflow Start Study Design Prep Sample Preparation (Cryo-milling) Start->Prep Homo Homogeneity Testing (ISO 13528) Prep->Homo Homo->Prep Fail (Re-mix) Distrib Blind Distribution (n > 8 Labs) Homo->Distrib Pass Analysis HPLC-DAD Analysis (AOAC 2018.11) Distrib->Analysis Data Data Submission Analysis->Data Stats Statistical Review (Horwitz Ratio) Data->Stats

Figure 1: Step-by-step workflow for conducting an inter-laboratory validation study for cannabinoids.

Part 3: Step-by-Step Experimental Protocol (HPLC-DAD)

This workflow is adapted from AOAC Official Method 2018.11 . It is designed to minimize extraction variability, the largest source of error in CBD analysis.

1. Reagents & Standards
  • Mobile Phase A : Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid (v/v).

  • Extraction Solvent : Methanol:Water (80:20 v/v). Note: Pure methanol extracts too many chlorophylls; 80% is optimal for cannabinoid solubility vs. matrix interference.

2. Sample Preparation
  • Weigh 200.0 mg of dried, homogenized flower into a 50 mL centrifuge tube.

  • Add 20.0 mL of Extraction Solvent.

  • Vortex for 30 seconds to disperse material.

  • Sonicate for 15 minutes at ambient temperature. Warning: Monitor temperature; heat >40°C degrades CBDA.

  • Centrifuge at 3000 x g for 5 minutes.

  • Filter supernatant through a 0.22 µm PTFE filter into an HPLC vial.

3. Instrumental Parameters
  • Column : C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 2.7 µm core-shell).

  • Flow Rate : 1.0 - 1.5 mL/min.[4]

  • Detection : UV at 228 nm (neutral cannabinoids) and 270 nm (acidic cannabinoids).

  • Gradient :

    • 0 min: 60% B

    • 7 min: 75% B

    • 10 min: 95% B (Column Wash)

Method Selection Decision Tree

MethodSelection Start Start: Select Method Q1 Is Acid/Neutral Speciation Required? Start->Q1 Q2 Is Sample a Complex Matrix? Q1->Q2 No (Total Quant) Result_HPLC Use HPLC-DAD (AOAC 2018.11) Q1->Result_HPLC Yes (CBDA vs CBD) Q3 Is Sensitivity < 1 ppm Required? Q2->Q3 Yes (Edibles/Plasma) Result_GC Use GC-FID (Total THC Only) Q2->Result_GC No (Raw Plant) Q3->Result_HPLC No Result_LCMS Use LC-MS/MS (Trace Analysis) Q3->Result_LCMS Yes

Figure 2: Decision logic for selecting the appropriate analytical technique based on data needs.

References
  • National Institute of Standards and Technology (NIST) .[5][7][8][9][10][11] Cannabis Laboratory Quality Assurance Program (CannaQAP). [Link][9][10][12][13]

  • AOAC INTERNATIONAL . Official Methods of Analysis 2018.11: Quantitation of Cannabinoids in Cannabis Dried Plant Materials, Concentrates, and Oils. [Link][5][6]

  • National Institutes of Health (NIH) . Differentiation between drug-type, fibre-type and intermediate-type in cannabis samples: HPLC-UV versus GC-FID. [Link]

  • Eurofins . Modification of AOAC Official Method 2018.11 for Quantification of Cannabinoids in Plant Materials. [Link]

  • Wiley Analytical Science . Discrepancies between validated GC-FID and UHPLC-DAD methods for the analysis of Δ9-THC and CBD. [Link]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical intermediate extends far beyond its role in synthesis. The proper disposal of complex molecules such as tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this fluorinated piperidine derivative, grounding each recommendation in established scientific principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your team and the integrity of our environment.

Understanding the Compound: A Hazard Profile

The non-fluorinated parent compound, tert-butyl 4-formylpiperidine-1-carboxylate, is classified with the following hazards:

  • Harmful if swallowed (H302)[1][2]

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

  • Very toxic to aquatic life (H400)[2]

The presence of a fluorine atom, a halogen, introduces further considerations. Halogenated organic compounds are often persistent in the environment and require specific disposal methods to ensure their complete destruction[3]. The aldehyde functional group can be reactive, and the piperidine core, a heterocyclic amine, imparts basic properties.

Therefore, this compound should be handled as a hazardous substance with irritant, toxic, and ecotoxic properties.

The Disposal Workflow: A Step-by-Step Guide

The following procedures are designed to provide a clear and logical pathway for the safe disposal of this compound and its associated waste.

Step 1: Waste Segregation - The Cornerstone of Safe Disposal

Proper segregation of chemical waste is the most critical first step to prevent unintended reactions and ensure appropriate final disposal.

  • Designate a Specific Waste Container: Dedicate a clearly labeled, chemically resistant container for all waste containing this compound. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • Labeling is Non-Negotiable: The waste container must be labeled immediately upon the first addition of waste. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and volume of the compound.

    • Any other solvents or reagents present in the waste stream.

    • The date of initial waste accumulation.

    • The appropriate hazard pictograms (e.g., irritant, harmful, environmentally hazardous).

  • Segregate as Halogenated Organic Waste: This compound must be collected as halogenated organic waste . Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal[4].

Step 2: Collection and Storage in the Laboratory

Safe interim storage within the laboratory is crucial to minimize exposure risks.

  • Container Integrity: Ensure the waste container is in good condition, free from leaks, and kept securely closed when not in use.

  • Secondary Containment: Store the waste container in a secondary containment bin to mitigate the impact of any potential spills.

  • Location, Location, Location: Keep the waste container in a designated, well-ventilated area, away from heat sources and incompatible materials. A satellite accumulation area (SAA) within the lab is ideal.

  • Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases in the same container to prevent potentially vigorous reactions.

Step 3: The Primary Disposal Pathway - High-Temperature Incineration

For fluorinated organic compounds, high-temperature incineration is the most effective and environmentally sound disposal method. The strong carbon-fluorine bond requires significant energy to break, and specialized incinerators are designed for this purpose[5][6].

  • Engage a Licensed Waste Disposal Contractor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company. This is the only acceptable route for the final disposal of this chemical.

  • Follow Institutional Protocols: Adhere strictly to your institution's procedures for hazardous waste pickup. This typically involves completing a chemical waste manifest and scheduling a collection.

  • No Drain Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain. Its toxicity to aquatic life makes this practice environmentally irresponsible and likely illegal[2].

Step 4: Managing Contaminated Materials and Empty Containers

Properly handling materials that have come into contact with the compound is just as important as managing the bulk waste.

  • Solid Waste: Personal protective equipment (PPE) such as gloves and disposable lab coats, as well as absorbent materials used for cleaning up small spills, should be collected in a separate, clearly labeled bag or container as "Halogenated Solid Chemical Waste."

  • Empty Containers: An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).

    • The first two rinsates must be collected and disposed of as hazardous halogenated waste.

    • After the third rinse, the container can be considered non-hazardous and disposed of according to your facility's guidelines for glass or plastic recycling.

    • The original label on the container must be defaced or removed before disposal.

The "Why" Behind the "How": Scientific Rationale

Understanding the reasoning behind these procedures reinforces their importance and encourages consistent adherence.

  • Why Segregate Halogenated Waste? Halogenated compounds, particularly fluorinated ones, require higher incineration temperatures for complete destruction. Mixing them with non-halogenated waste makes the entire volume more expensive and energy-intensive to treat[4]. Furthermore, improper incineration can lead to the formation of harmful byproducts like hydrogen fluoride (HF)[7].

  • Why High-Temperature Incineration? The carbon-fluorine bond is one of the strongest in organic chemistry. High-temperature incineration (typically >1000°C) with sufficient residence time is necessary to ensure the complete breakdown of the molecule into simpler, less harmful components like CO2, H2O, and HF. The resulting acidic gases are then scrubbed from the incinerator's exhaust[6][7][8].

  • Why No Drain Disposal? The high aquatic toxicity of the non-fluorinated analog is a strong indicator that this compound can be harmful to aquatic ecosystems[2]. Wastewater treatment plants are generally not equipped to remove such complex organic molecules, leading to their release into the environment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_container Empty Container Management A This compound Waste B Is the waste liquid or solid? A->B H Triple-rinse container with appropriate solvent A->H Original Container C Collect in labeled 'Halogenated Liquid Waste' container B->C Liquid D Collect in labeled 'Halogenated Solid Waste' container B->D Solid E Store in designated Satellite Accumulation Area (SAA) with secondary containment C->E D->E F Arrange for pickup by licensed hazardous waste contractor E->F G High-Temperature Incineration F->G I Collect first two rinsates as 'Halogenated Liquid Waste' H->I J Deface label and dispose of container as non-hazardous waste H->J I->C

Caption: Decision workflow for the disposal of this compound.

Quantitative Data Summary

ParameterValue/InformationSource
GHS Hazard Codes (Analog) H302, H315, H319, H335, H400[1][2]
Primary Disposal Method High-Temperature Incineration[4][6][7][8]
Waste Segregation Category Halogenated Organic Waste
Empty Container Protocol Triple-rinse; first two rinsates are hazardous waste

Conclusion

The responsible management of chemical waste is a fundamental aspect of scientific integrity. By following these detailed procedures for the disposal of this compound, you are not only ensuring compliance with safety regulations but also actively contributing to a safer laboratory environment and a healthier planet. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US5545336A - Method of neutralizing aldehyde-containing waste waters and the like.
  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Aldex® Chemical. (n.d.). Aldehyde Disposal Made Easy. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • Ted Pella, Inc. (n.d.). Formalin, Glutaraldehyde, Aldehyde Neutralizing Products. Retrieved from [Link]

  • Maharashtra Pollution Control Board. (n.d.). GUIDELINES COMMON HAZARDOUS WASTE INCINERATION. Retrieved from [Link]

  • Electron Microscopy Sciences. (n.d.). Aldehyde Control Systems from Tissue-Tek®. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • University of Oxford Department of Chemistry. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Solid Waste Containing Fluoride—A Review. Retrieved from [Link]

  • Tecam Group. (2021, May 7). The problem with halogenated compounds emissions and its solution. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.